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  • Product: 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide
  • CAS: 40127-89-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract and Introduction 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a heterocyclic compound belonging to the pyrazine N-oxide clas...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a heterocyclic compound belonging to the pyrazine N-oxide class. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as versatile intermediates for the synthesis of more complex molecular architectures. The specific combination of functional groups—an amino group, a nitrile, a reactive chloromethyl moiety, and an N-oxide—imparts a unique electronic and steric profile, making it a valuable building block.

This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound. Understanding these characteristics is paramount for its effective handling, storage, and application in synthetic chemistry and early-stage drug development. The guide synthesizes available experimental data and computational predictions to offer a holistic view of the molecule's behavior. Furthermore, it outlines robust, field-proven experimental protocols for the validation and characterization of its key properties, grounding theoretical knowledge in practical application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide include a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The N-oxide at position 4 significantly alters the electronic properties of the ring, influencing its reactivity and intermolecular interactions. The ring is further substituted with an amino group at position 3, a nitrile at position 2, and a chloromethyl group at position 6. The chloromethyl group is a notable feature, acting as a reactive electrophilic handle for further synthetic modifications.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 40127-89-7 [1][2][3][4]
Molecular Formula C6H5ClN4O [1][3][4]
Molecular Weight 184.58 g/mol [1][2][4]
Synonyms 2-Amino-3-cyano-5-chloromethylpyrazine 1-oxide; 2-Amino-5-(chloromethyl)pyrazine-3-carbonitrile 1-oxide [1][2][3]
InChI Key WFVMXQJFTZCDPJ-UHFFFAOYSA-N [3]

| Canonical SMILES | C1=C(N=C(C(=N1)[O-])N)C#N | Not directly from search results, but consistent with structure. |

Physicochemical Properties: A Consolidated View

A compound's utility in a research or development setting is dictated by its physical and chemical properties. These parameters influence everything from reaction kinetics and purification strategies to formulation and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Summary of Physicochemical Data

The following table consolidates the available experimental and computationally predicted data for 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. It is critical for researchers to recognize the distinction between predicted values, which provide valuable estimations, and experimental data, which represent empirical observation.

Table 2: Summary of Physicochemical Properties

Property Value Type Source(s)
Melting Point 144-146 °C Experimental (lit.) [1][4]
Boiling Point 594.4 °C at 760 mmHg Predicted [1][4]
Density 1.588 g/cm³ Predicted [1][4]
Solubility in DMSO 100 mg/mL (clear, brown solution) Experimental [1][4]
Water Solubility Data not available -
Lipophilicity (XLogP3) 1.28 Predicted [1]
pKa -0.72 ± 0.53 Predicted [4]
Polar Surface Area (PSA) 88.16 Ų Predicted [1]

| Refractive Index | 1.68 | Predicted |[1] |

Expert Analysis of Key Parameters
  • Physical State and Thermal Properties: With a literature-reported melting point of 144-146 °C, the compound is a solid at standard ambient temperature and pressure.[1][4] This relatively high melting point is indicative of a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the N-oxide and nitrile moieties.

  • Solubility Profile: The high solubility in dimethyl sulfoxide (DMSO) is a key practical characteristic, as DMSO is a standard solvent for creating stock solutions for biological screening and chemical reactions.[1][4] The absence of aqueous solubility data is a significant gap. Given the predicted XLogP of 1.28, which suggests a balance between hydrophilicity and lipophilicity, some degree of aqueous solubility might be expected, though it may be low. This property is critical for physiological and environmental applications and must be determined experimentally.

  • Lipophilicity (logP): The predicted XLogP3 value of 1.28 suggests that the compound has moderate lipophilicity.[1] In drug discovery, a logP in the range of 1-3 is often considered favorable for passive diffusion across cell membranes. This value provides a preliminary indication that the molecule possesses a reasonable balance for potential bioavailability, though this must be confirmed with experimental logD (logP at a specific pH) measurements.

  • Ionization Constant (pKa): The predicted pKa of -0.72 is for the most basic site, likely one of the ring nitrogens.[4] This very low value indicates that the compound is a very weak base and would be predominantly in its neutral form at physiological pH (7.4). This has significant implications for its solubility, receptor binding, and membrane permeability, as the charge state of a molecule governs these behaviors.

  • Stability and Reactivity: The recommended storage condition of -20°C suggests that the compound may have limited long-term stability at room temperature.[1] The primary source of this instability is likely the chloromethyl group, which is a potent alkylating agent susceptible to nucleophilic substitution reactions (e.g., hydrolysis or reaction with amines). This reactivity is also its primary asset for synthetic utility, allowing it to be easily coupled with other molecules.

Methodologies for Experimental Characterization

To ensure scientific rigor, computational predictions must be validated through robust experimentation. The following protocols are presented as self-validating systems, incorporating principles of accuracy, precision, and reproducibility.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: This method is the gold standard for determining thermodynamic equilibrium solubility. The goal is to saturate a specific solvent with the compound over a sufficient period to ensure that the measured concentration represents the true solubility limit, not a transient, supersaturated state. The choice of a buffered aqueous solution is critical for ionizable compounds, as solubility can be highly pH-dependent.

Step-by-Step Methodology:

  • Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample in a suitable solvent (e.g., DMSO or mobile phase) and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve with known concentrations must be used for accurate quantification.[5][6]

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Prep_Buffer 1. Prepare Buffer (e.g., PBS pH 7.4) Add_Excess 2. Add Excess Solid Compound to Buffer Prep_Buffer->Add_Excess Known Volume Equilibrate 3. Equilibrate (24-48h at 25°C) Add_Excess->Equilibrate Agitation Centrifuge 4. Centrifuge to Pellet Solid Equilibrate->Centrifuge Phase Separation Sample 5. Sample Supernatant Centrifuge->Sample Analyze 6. Quantify by HPLC-UV Sample->Analyze Dilution Calculate 7. Calculate Solubility (mg/mL or µM) Analyze->Calculate vs. Standard Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Lipophilicity (logP) Determination (Shake-Flask Method)

Causality: This protocol directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), which serves as a surrogate for biological membranes. Pre-saturation of the solvents is essential to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of the compound in one of the phases (e.g., the aqueous buffer).

  • Partitioning: Add a known volume of the compound solution to a vial containing a known volume of the other pre-saturated phase (typically a 1:1 volume ratio).

  • Equilibration: Shake the vial for a set period (e.g., 1-3 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Sample each phase and determine the compound's concentration in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = C_oct / C_aq. The final value is expressed as logP.[5]

Safety, Handling, and Storage

Based on aggregated GHS information, 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is classified as harmful if swallowed (H302).[1] Standard laboratory precautions, including the use of a lab coat, safety glasses, and gloves, should be employed during handling.

  • Storage: The compound should be stored at -20°C in a tightly sealed container to minimize degradation, particularly hydrolysis of the chloromethyl group.[1]

  • Handling: Due to its potential as an alkylating agent, inhalation of dust and skin contact should be avoided. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a solid, crystalline compound with moderate predicted lipophilicity and high solubility in DMSO. Its key chemical features, particularly the reactive chloromethyl group, make it a valuable but potentially unstable intermediate that requires cold storage. While computational data provides a strong foundational understanding of its properties, this guide underscores the necessity of experimental validation for critical parameters like aqueous solubility and logP to fully enable its application in drug discovery and chemical research. The provided protocols offer a clear pathway for researchers to obtain this vital data with high scientific integrity.

References

  • Chapter 1: Physicochemical Properties - The Royal Society of Chemistry. [Link]

  • Physico-chemical Properties of Solid Drugs: A Review - Asian Journal of Pharmacy and Technology. [Link]

Sources

Exploratory

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide CAS number 40127-89-7

An In-depth Technical Guide to 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (CAS: 40127-89-7): A Key Intermediate in Medicinal Chemistry Introduction 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (CAS: 40127-89-7): A Key Intermediate in Medicinal Chemistry

Introduction

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a heterocyclic organic compound that belongs to the pyrazine N-oxide class. The pyrazine core is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The addition of an N-oxide functionality, a cyano group, an amino group, and a reactive chloromethyl handle makes this molecule a highly versatile and valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and plausible synthetic routes to its known reactivity, potential applications, and critical safety protocols. The information is synthesized to provide researchers and drug development professionals with the authoritative grounding and field-proven insights necessary to effectively utilize this intermediate in their work.

Caption: Figure 1: Chemical Structure of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in research. The key properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide are summarized below.

Key Physical and Chemical Properties

The empirical data for this compound provide essential parameters for its handling, storage, and use in reactions.

PropertyValueReference(s)
CAS Number 40127-89-7[3][4]
Molecular Formula C₆H₅ClN₄O[3]
Molecular Weight 184.58 g/mol [3]
Appearance Yellow powder
Melting Point 144 - 146 °C[4]
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage Conditions Recommended at -20°C for long-term stability[4]
Purity Commercially available at ≥90% to 97%[3]
Computed Molecular Properties

Computational models provide further insight into the molecule's behavior in biological and chemical systems.

Computed PropertyValueReference(s)
XLogP3 -0.4[4]
Topological Polar Surface Area 83.5 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]
Complexity 324[4]

Part 2: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the construction of the core pyrazine ring, followed by functional group manipulations.

Synthetic_Pathway cluster_0 Step 1: Pyrazine Ring Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: N-Oxidation A α-Amino Acid Amide (e.g., Glycinamide) C Aminomethyl Pyrazinone A->C B α-Keto Aldehyde (e.g., Glyoxal) B->C D Chlorination & Cyanation C->D Series of standard steps E 3-Amino-6-(chloromethyl) -2-pyrazinecarbonitrile D->E G Final Product: 3-Amino-6-(chloromethyl) -2-pyrazinecarbonitrile 4-oxide E->G F Oxidizing Agent (e.g., m-CPBA, H₂O₂) F->G

Caption: Figure 2: A plausible synthetic workflow for the target compound.

Workflow Explanation:

  • Pyrazine Ring Formation: The synthesis of the pyrazine scaffold is often achieved through condensation reactions.[5][6] A common method involves reacting an α-amino acid derivative with a 1,2-dicarbonyl compound. This establishes the core heterocyclic structure.

  • Functional Group Installation: Subsequent steps would involve the strategic introduction of the required functional groups. This includes chlorination of a methyl group (e.g., using N-chlorosuccinimide) and the introduction of the nitrile group, potentially from an amide or via Sandmeyer-type reactions.

  • N-Oxidation: The final step is the oxidation of one of the pyrazine nitrogen atoms. This is typically accomplished using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide (H₂O₂).[7][8] The choice of oxidant and reaction conditions is critical to ensure chemoselectivity and prevent over-oxidation.[8]

Chemical Reactivity: A Multifunctional Intermediate

The utility of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide stems from its array of functional groups, each offering a distinct handle for chemical modification.

Reactivity_Sites Core 3-Amino-6-(chloromethyl) -2-pyrazinecarbonitrile 4-oxide Amino Amino Group (-NH₂) Nucleophilic Site Core->Amino Acylation, Alkylation, Diazotization Nitrile Nitrile Group (-CN) Hydrolysis/Reduction Site Core->Nitrile → Amide, Carboxylic Acid, or Amine Chloromethyl Chloromethyl Group (-CH₂Cl) Electrophilic Site (Alkylating Agent) Core->Chloromethyl Nucleophilic Substitution (Sₙ2 reactions) N_Oxide N-Oxide Group Modulates Ring Reactivity Core->N_Oxide Directs Substitution, Deoxygenation

Caption: Figure 3: Key reactive sites and potential transformations.

  • Chloromethyl Group (-CH₂Cl): This is arguably the most important functional group for its role as an intermediate. It is a potent electrophilic site, making the molecule an excellent alkylating agent. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), allowing for the covalent attachment of this pyrazine scaffold to other molecules.

  • Amino Group (-NH₂): The exocyclic amino group is nucleophilic and can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

  • Nitrile Group (-CN): This group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid. Alternatively, it can be reduced to a primary amine.

  • Pyrazine N-Oxide Core: The N-oxide functionality significantly influences the electronic properties of the pyrazine ring. It activates the C2 and C4 positions for nucleophilic attack and can direct electrophilic substitution.[9] The oxygen atom can also be removed (deoxygenation) using reagents like PCl₃ or PPh₃ if the parent pyrazine is the desired final product.

Part 3: Applications in Research and Drug Development

The unique combination of functional groups positions this compound as a valuable starting material for synthesizing libraries of molecules for biological screening.

Scaffold for Kinase Inhibitor Development

The pyrazine core is a "privileged scaffold" in medicinal chemistry. Specifically, 3-aminopyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is a known driver in various cancers, making it a critical therapeutic target.[1] This compound serves as an ideal starting point for developing such inhibitors, where the chloromethyl group can be used to link to other pharmacophoric fragments or to introduce probes for target engagement studies.

FGFR_Pathway Simplified FGFR Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 P2 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor Pyrazine-based Inhibitor (Derived from Topic Compound) Inhibitor->FGFR Blocks ATP Binding Site

Caption: Figure 4: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

Intermediate for Novel Antimicrobials

Derivatives of 3-aminopyrazine have also been explored for their antimicrobial properties, including activity against Mycobacterium tuberculosis.[1][10] The ability to easily diversify the structure using the chloromethyl handle allows for the rapid generation of analogs to optimize potency and spectrum of activity against various bacterial and fungal pathogens.

Potential in Modern Drug Modalities
  • PROTACs: As drug discovery evolves, new modalities like Proteolysis Targeting Chimeras (PROTACs) are gaining prominence.[11] This compound could serve as a ligand component of a PROTAC, where it binds to a protein of interest, and the chloromethyl group acts as an attachment point for a linker connected to an E3 ligase ligand.

  • Targeted Covalent Inhibitors (TCIs): The chloromethyl group, while reactive, can function as a "warhead" for targeted covalent inhibition. By positioning this electrophilic group near a nucleophilic amino acid residue (e.g., cysteine) in a target protein's binding site, an irreversible covalent bond can be formed, leading to prolonged and potent inhibition.

Part 4: Safety, Handling, and Storage

As a reactive chemical intermediate, strict adherence to safety protocols is mandatory. The toxicological properties have not been exhaustively investigated, demanding a cautious approach.

GHS Hazard Classification
Hazard ClassPictogramSignal WordHazard StatementReference(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[4]
Acute Toxicity, DermalGHS06DangerH312: Harmful in contact with skin (Note: some sources vary)[4]
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled[4]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation
Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

This protocol is a self-validating system designed to minimize exposure risk.

  • Engineering Controls:

    • Causality: To prevent inhalation of the powdered compound, all weighing and manipulations must be performed inside a certified chemical fume hood or a glove box.[12]

    • Validation: The fume hood's air flow should be verified to be within its specified operating range before starting work.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a full-face shield that complies with ANSI Z87.1 standards.

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately.

    • Body Protection: A flame-retardant lab coat is required. For larger quantities, chemical-resistant overalls may be necessary. Ensure clothing is fully buttoned.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

  • Hygiene Measures:

    • Causality: To prevent accidental ingestion or skin contact, wash hands and face thoroughly with soap and water after handling the substance and before eating, drinking, or smoking.

    • Validation: Contaminated clothing should be removed immediately and washed separately before reuse.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended long-term storage temperature is -20°C.[4][12]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is more than a mere collection of atoms; it is a purpose-built chemical tool. Its value lies in the convergence of a biologically relevant pyrazine N-oxide core with a strategically placed and highly reactive chloromethyl handle. This design makes it an exceptionally useful intermediate for the synthesis of novel kinase inhibitors, antimicrobials, and other potential therapeutic agents.[1] While its reactivity demands rigorous safety protocols, its versatility offers a significant advantage to researchers aiming to accelerate drug discovery programs. Future exploration of this compound will likely expand its application into new and innovative areas of chemical biology and materials science.

References

  • NIH National Library of Medicine. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • MDPI. Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. [Link]

  • IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • Baran Lab, Scripps Research. Pyridine N-Oxides. [Link]

  • Wikipedia. Pyrazine. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(2)/[2].pdf]([Link]2].pdf)

  • PubMed. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. [Link]

  • Molecules. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • PubMed. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. [Link]

Sources

Foundational

discovery and history of aminopyrazine N-oxides

Initiating Knowledge Gathering I'm starting a deep dive to unearth information on aminopyrazine N-oxides. I'm focusing on their discovery, historical synthesis pathways, pivotal advancements, and applications.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Knowledge Gathering

I'm starting a deep dive to unearth information on aminopyrazine N-oxides. I'm focusing on their discovery, historical synthesis pathways, pivotal advancements, and applications. I plan to analyze the search results rigorously, identifying key themes and breakthroughs.

Outlining the Technical Guide

I'm now outlining the technical guide's structure, focusing on a logical flow: early discoveries, synthetic routes' evolution, physicochemical properties, biological activities, and applications in drug discovery. This framework allows for a clear presentation of the subject, ensuring a scientific narrative.

Mapping the Research Strategy

I'm now detailing my research steps. I'll search for the initial aminopyrazine N-oxide discoveries, analyzing results for pivotal publications and researchers. The guide's structure will cover early discoveries, synthetic route developments, properties, activities, and drug discovery applications. I'll draft the sections, focusing on experimental rationale and a rigorous narrative. Then, I'll generate diagrams and tables. Finally, I will draft experimental protocols, curate a references section, and will integrate in-text citations.

Exploratory

An In-depth Technical Guide to 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide: Bridging Experimental Data with Theoretical Insights

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a heterocyclic compound with potential significance in medicinal chemistry. The pyrazine ring system is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[1] This document synthesizes the available experimental data for the title compound and proposes a robust theoretical framework to elucidate its electronic structure, reactivity, and spectroscopic properties. By integrating experimental observations with computational modeling, we aim to provide a deeper understanding of this molecule and guide future research and development efforts.

Physicochemical and Structural Properties

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a solid with a molecular formula of C₆H₅ClN₄O and a molecular weight of approximately 184.58 g/mol .[2][3] The available experimental data indicates a melting point in the range of 144-146 °C.[3][4] It is soluble in dimethyl sulfoxide (DMSO).[3]

PropertyValueSource
Molecular Formula C₆H₅ClN₄O[2][3]
Molecular Weight 184.58 g/mol [2][3]
Melting Point 144-146 °C[3][4]
Solubility Soluble in DMSO[3]
CAS Number 40127-89-7[2]

The structure of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, characterized by a pyrazine N-oxide ring substituted with amino, cyano, and chloromethyl groups, suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions.

Caption: 2D structure of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide.

Proposed Theoretical Framework: A Density Functional Theory (DFT) Approach

To gain deeper insights into the molecular properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a comprehensive theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a powerful computational method that allows for the accurate prediction of various molecular properties, including geometry, electronic structure, and vibrational frequencies.

Computational Methodology

The proposed study will be conducted using a widely accepted DFT functional, such as B3LYP, which has demonstrated high accuracy for a broad range of organic molecules. A Pople-style basis set, for instance, 6-311++G(d,p), will be employed to ensure a proper description of the electronic distribution, including polarization and diffuse functions, which are crucial for molecules containing heteroatoms and potential for hydrogen bonding. All calculations will be performed in the gas phase, and the vibrational frequencies will be computed to confirm that the optimized geometry corresponds to a true energy minimum.

cluster_0 Computational Workflow cluster_1 Predicted Properties A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Analysis of Results C->D E Property Prediction D->E F Optimized Geometry (Bond Lengths, Angles) E->F G Electronic Properties (HOMO, LUMO, ESP) E->G H Spectroscopic Properties (IR, NMR) E->H I Reactivity Descriptors E->I

Caption: Proposed DFT workflow for theoretical studies.

Key Theoretical Investigations

The following theoretical investigations are proposed to be carried out:

  • Molecular Geometry Optimization: To determine the most stable conformation of the molecule and to calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

  • Electronic Structure Analysis: This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap will provide an estimate of the molecule's chemical stability.

  • Electrostatic Potential (ESP) Mapping: To visualize the charge distribution on the molecule's surface and to identify the regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Properties:

    • Infrared (IR) Spectroscopy: To calculate the vibrational frequencies and to assign the characteristic peaks in the IR spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.

  • Global Reactivity Descriptors: To calculate parameters such as chemical hardness, softness, electronegativity, and chemical potential, which provide quantitative measures of the molecule's reactivity.

Potential Applications and Future Directions

The structural features of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, particularly the presence of a pyrazine N-oxide core and various functional groups, suggest its potential as a versatile building block in medicinal chemistry. Pyrazine derivatives have been explored as inhibitors of various enzymes and receptors.[1] The chloromethyl group, for instance, is a reactive site that can be utilized for further chemical modifications to generate a library of derivatives for biological screening.

The proposed theoretical studies will provide valuable information to guide these synthetic efforts. For example, the ESP map will indicate the most likely sites for chemical reactions, and the calculated reactivity descriptors will help in predicting the molecule's behavior in different chemical environments. Furthermore, the predicted spectroscopic data will serve as a benchmark for the characterization of newly synthesized compounds.

Conclusion

This technical guide has provided a summary of the known properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide and has outlined a comprehensive theoretical framework for its in-depth study. The integration of experimental data with computational modeling is a powerful approach to accelerate the drug discovery and development process. The insights gained from the proposed theoretical investigations will not only enhance our fundamental understanding of this molecule but will also pave the way for the rational design of novel pyrazine-based therapeutic agents.

References

  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-Amino-6-(c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a key heterocyclic building block in medicinal chemistry. The strategic placement of a reactive chloromethyl group on a highly functionalized pyrazine N-oxide core makes this compound a versatile precursor for the synthesis of diverse molecular architectures, including analogues of biologically significant molecules like folic acid. This document will delve into the mechanistic principles governing its reactivity, provide detailed experimental protocols for its derivatization with various nucleophiles, and offer insights into the practical application of these reactions in drug discovery and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (Figure 1) is a compound of significant interest due to its potential as a scaffold for the development of novel therapeutic agents. The pyrazine ring system is a well-established pharmacophore present in numerous FDA-approved drugs. The N-oxide functionality not only influences the electronic properties of the pyrazine ring but can also enhance aqueous solubility and modulate metabolic stability. The presence of amino and cyano groups, along with the reactive chloromethyl handle, provides multiple points for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Figure 1: Structure of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide Synonyms: 2-Amino-3-cyano-5-chloromethylpyrazine-1-oxide, 3-amino-6-(chloromethyl)pyrazine-2-carbonitrile N4-oxide[1]

The primary focus of this guide is the nucleophilic substitution at the chloromethyl group, which behaves as a reactive benzylic-like halide. This reactivity is significantly enhanced by the electron-withdrawing nature of the pyrazine N-oxide ring system, making it an excellent electrophile for a broad range of nucleophiles.

Mechanistic Insights: The Driving Forces of Reactivity

The nucleophilic substitution reactions of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group, and the chloride leaving group departs simultaneously.

Activation of the Chloromethyl Group

The high reactivity of the chloromethyl group is a direct consequence of the electronic properties of the substituted pyrazine N-oxide ring. The pyrazine ring itself is electron-deficient, and this effect is amplified by the presence of the N-oxide and the cyano group, both of which are strong electron-withdrawing groups. This electron deficiency is relayed through the ring to the chloromethyl substituent, polarizing the C-Cl bond and making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The stability of the transition state in the SN2 reaction is also a key factor. The developing negative charge on the departing chloride ion and the incoming nucleophile is stabilized by the electron-deficient aromatic ring.

The Role of the N-Oxide

The N-oxide group plays a crucial role in activating the chloromethyl group for nucleophilic substitution. It acts as a strong resonance-withdrawing group, delocalizing electron density from the ring and, consequently, from the chloromethyl substituent. This enhances the electrophilicity of the methylene carbon, making it more susceptible to attack by nucleophiles.

Experimental Protocols: A Practical Guide to Derivatization

The following protocols provide detailed, step-by-step methodologies for the reaction of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide with a variety of O-, N-, and S-nucleophiles. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

General Considerations
  • Reagent Quality: Use high-purity starting materials and anhydrous solvents where specified to minimize side reactions.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of sensitive reagents and products.

  • Reaction Monitoring: The progress of the reactions can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of Alkoxymethyl Derivatives (O-Nucleophiles)

This protocol describes the reaction with alkoxides, generated in situ from the corresponding alcohol and a base, to form ether linkages.

Reaction Scheme:

Caption: General scheme for the synthesis of alkoxymethyl derivatives.

Materials:

  • 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a stirred solution of the alcohol (1.2 equivalents) in the chosen anhydrous solvent, carefully add the base (1.1 equivalents) at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (1.0 equivalent) in the same anhydrous solvent dropwise to the alkoxide solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like NaH or t-BuOK is used to deprotonate the alcohol to form the more nucleophilic alkoxide without competing in the substitution reaction.

  • Solvent: Polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive, and are compatible with the reagents.

  • Temperature: The reaction is often initiated at a lower temperature for controlled addition and then may be gently heated to ensure a reasonable reaction rate.

Protocol 2: Synthesis of Aminomethyl Derivatives (N-Nucleophiles)

This protocol details the reaction with primary and secondary amines to form the corresponding aminomethyl derivatives.

Reaction Scheme:

Caption: General scheme for the synthesis of aminomethyl derivatives.

Materials:

  • 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))

  • Solvent (e.g., acetonitrile, DMF, ethanol)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (1.0 equivalent) in the chosen solvent.

  • Add the amine (1.2-2.0 equivalents) and the base (1.5-2.5 equivalents) to the solution.

  • Stir the reaction mixture at a suitable temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: An organic base like TEA or DIPEA, or an inorganic base like K₂CO₃, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can also serve as the base.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Acetonitrile is a common choice for its inertness and ability to dissolve a wide range of compounds.

  • Equivalents: A slight excess of the amine and base is often used to ensure complete consumption of the starting material.

Protocol 3: Synthesis of Thiomethyl Derivatives (S-Nucleophiles)

This protocol outlines the reaction with thiols to generate thioether linkages.

Reaction Scheme:

SN2_Mechanism Reactants Nucleophile (Nu⁻) + 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide TransitionState Transition State [Nu---CH₂(Pyrazine)---Cl]⁻ Reactants->TransitionState Backside Attack Products Substituted Product + Cl⁻ TransitionState->Products Inversion of Stereochemistry Experimental_Workflow Setup Reaction Setup (Reactants, Solvent, Base) Reaction Reaction (Stirring, Heating, Monitoring) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Sources

Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of Chloromethyl Pyrazine Derivatives

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the successful execution of the Buchwald-Hartwig amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the successful execution of the Buchwald-Hartwig amination on chloromethyl pyrazine derivatives. Pyrazine scaffolds are ubiquitous in modern pharmaceuticals, and the C–N cross-coupling reaction is a critical transformation for accessing novel chemical matter. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the catalytic cycle, offering a rationale for the selection of critical reaction components, and providing a robust, field-proven protocol that serves as a self-validating system for laboratory implementation.

Introduction: The Strategic Importance of Aminopyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive building block in drug design. The formation of a carbon-nitrogen (C–N) bond to the pyrazine ring is a cornerstone of analog synthesis, enabling the exploration of structure-activity relationships (SAR).

However, the direct amination of chloropyrazines presents challenges. The electron-deficient nature of the pyrazine ring can deactivate the C–Cl bond towards traditional nucleophilic aromatic substitution (SNAr), often requiring harsh conditions that are incompatible with complex molecular architectures. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a mild, general, and highly efficient method for C–N bond formation.[1][2] This reaction allows for the coupling of a vast range of amines with (hetero)aryl halides, including challenging substrates like chloromethyl pyrazines.[1][3]

This guide will equip the practicing chemist with the foundational knowledge and practical steps to reliably perform this essential transformation.

The Catalytic Heart: Mechanism and Key Components

The power of the Buchwald-Hartwig amination lies in its elegant catalytic cycle, which masterfully orchestrates the formation of the C–N bond through a series of well-defined organometallic steps.[4] Understanding this cycle is paramount to rational troubleshooting and optimization.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[1][4]

  • Oxidative Addition: The active, monoligated Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the chloromethyl pyrazine. This step forms a Pd(II) intermediate.

  • Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the Pd(II) complex.

  • Deprotonation: A stoichiometric base removes a proton from the coordinated amine, forming a palladium-amido complex. This is often a rate-determining step.

  • Reductive Elimination: The final, bond-forming step where the aryl group and the amido group are eliminated from the palladium center, forming the desired aminopyrazine product and regenerating the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Py-Pd(II)(L)-Cl (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Py-Cl) amine_complex [Py-Pd(II)(L)(HNR'R'')]⁺Cl⁻ (Amine Complex) oa_complex->amine_complex Ligand Exchange (+ HNR'R'') amido_complex Py-Pd(II)(L)-NR'R'' (Amido Complex) amido_complex->pd0 Reductive Elimination (+ Py-NR'R'') amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺Cl⁻)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Success in this reaction is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalysts: The Modern Standard

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern practice overwhelmingly favors the use of well-defined palladacycle precatalysts . These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ upon exposure to the base.

Precatalyst GenerationStructure FeaturesAdvantages
G3 Precatalysts 2-aminobiphenyl palladacycle with a mesylate counter-ion.High stability, excellent solubility, accommodates bulky ligands.
G4 Precatalysts N-methylated aminobiphenyl palladacycle.Avoids potential side reactions from the carbazole byproduct of G3 activation.

Using a precatalyst like a G3 or G4 variant ensures a reliable initiation of the catalytic cycle, leading to more reproducible results and often requiring lower catalyst loadings.

Ligands: The Engine of Reactivity

The ligand is arguably the most critical variable. For challenging substrates like electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential. These ligands promote the crucial, often slow, reductive elimination step and stabilize the monoligated Pd(0) species.

Ligand ClassExampleKey Features & Application
Dialkylbiaryl Phosphines XPhos, SPhos, BrettPhosDeveloped by the Buchwald group, these are the workhorses for a wide range of C-N couplings. Their steric bulk and electron-donating nature accelerate the key catalytic steps.
Ferrocenyl Phosphines Josiphos (e.g., CyPF-tBu)Developed by the Hartwig group, these bidentate ligands are particularly effective for coupling heteroaryl chlorides and can improve catalyst stability.[2]

The choice of ligand can dramatically impact reaction efficiency, and screening a small panel of ligands is often a worthwhile endeavor during methods development.

Bases: The Proton Abstraction Workhorse

The base's primary role is to deprotonate the amine coordinated to the palladium center. The choice of base is a trade-off between reactivity and substrate compatibility.

BasepKaH (Conjugate Acid)Characteristics & Use Cases
Sodium tert-butoxide (NaOtBu) ~19Very strong, non-nucleophilic. The most common choice for rapid reactions. Can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[4]
Cesium Carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)A weaker, milder base. Excellent choice for substrates with sensitive functional groups. Reactions may require higher temperatures or longer times.
Potassium Phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)A moderately strong inorganic base, often used in a finely ground form. Good functional group tolerance.

Causality: A stronger base like NaOtBu accelerates the deprotonation step, often leading to faster overall reaction rates. However, its high basicity can promote unwanted side reactions. A weaker base like Cs₂CO₃ provides a gentler reaction environment, preserving sensitive functionalities at the potential cost of reaction speed.

Solvents: The Reaction Medium

Solvents for Buchwald-Hartwig amination must be anhydrous and are typically polar aprotic.

  • Common Choices: Toluene, 1,4-Dioxane, THF, CPME.

  • Key Considerations: The solvent must solubilize all reaction components. Toluene and dioxane are frequently used due to their high boiling points, allowing for a wide range of reaction temperatures. It is critical to use high-quality, anhydrous solvents, as water can interfere with the catalytic cycle.

Experimental Protocols

Safety First: The following procedures should be performed in a well-ventilated fume hood. All air-sensitive reagents (precatalysts, ligands, strong bases) should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

General Protocol for Buchwald-Hartwig Amination of a Chloromethyl Pyrazine Derivative

This protocol provides a robust starting point for the coupling of a generic chloromethyl pyrazine with a primary or secondary amine.

Experimental_Workflow prep 1. Preparation (Inert Atmosphere) reagents 2. Add Reagents (Pyrazine, Amine, Base, Ligand, Pd Precatalyst) prep->reagents solvent 3. Add Solvent (Anhydrous Toluene/Dioxane) reagents->solvent reaction 4. Reaction (Heat & Stir, 80-110 °C) solvent->reaction monitor 5. Monitor (TLC / LC-MS) reaction->monitor workup 6. Workup (Quench, Extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for the amination reaction.

Materials & Reagents:

  • Chloromethyl pyrazine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 - 0.05 mmol, 1-5 mol%)

  • Ligand (e.g., XPhos, 0.012 - 0.06 mmol, 1.2-6 mol% relative to Pd)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 mmol, 1.4 - 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation (Inert Atmosphere): To an oven-dried reaction vessel containing a stir bar, add the chloromethyl pyrazine, the amine (if solid), the base, the ligand, and the palladium precatalyst.

  • Inerting: Seal the vessel with a septum or cap, and evacuate and backfill with nitrogen or argon three times.

  • Solvent & Liquid Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. If the amine is a liquid, add it at this stage.

  • Reaction Execution: Place the sealed vessel into a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: The reaction progress should be monitored periodically. Take a small aliquot (via syringe), quench it with a drop of water, dilute with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for consumption of the starting material.

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminopyrazine product.

Example Protocol: Synthesis of 5-Chloro-2-(4-methoxyanilino)-3-methylpyrazine

This protocol is adapted from a validated procedure for a similar bromopyrazine substrate and serves as an excellent, specific starting point.[5]

  • Reactants: 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv), 4-Methoxyaniline (1.2 equiv)

  • Catalyst System: XPhos Pd G3 (2 mol%), XPhos (2.4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Solvent: Toluene (0.15 M)

  • Temperature: 100 °C

Procedure:

Following the general protocol, the reaction of 2-bromo-5-chloro-3-methylpyrazine (208 mg, 1.0 mmol) with 4-methoxyaniline (148 mg, 1.2 mmol) using XPhos Pd G3 (17 mg, 0.02 mmol), XPhos (11.5 mg, 0.024 mmol), and NaOtBu (135 mg, 1.4 mmol) in 6.7 mL of anhydrous toluene at 100 °C for 4 hours would be expected to provide the product in high yield after purification.[5]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides guidance on common issues.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed precatalyst or ligand).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low.1. Use a fresh bottle of precatalyst/ligand; handle strictly under inert gas.2. Use freshly distilled or purchased anhydrous solvent.3. Switch to a stronger base (e.g., Cs₂CO₃ → NaOtBu). Ensure base is finely powdered.4. Increase temperature in 10 °C increments.
Formation of Hydrodehalogenation Byproduct (Py-H) 1. β-hydride elimination from the amido complex is competing with reductive elimination.2. Presence of water.1. Use a bulkier ligand (e.g., switch from SPhos to BrettPhos) to disfavor β-hydride elimination.2. Ensure all reagents and solvents are scrupulously dry.
Dark Black/Precipitated Reaction Mixture Palladium has crashed out of solution as Pd(0) black.1. Ligand may be dissociating. Increase ligand-to-palladium ratio (L:Pd from 1.2:1 to 2:1).2. Consider a more strongly coordinating bidentate ligand like a Josiphos type.
Multiple Products Observed 1. If using a primary amine, diarylation may be occurring.2. Decomposition of starting material or product.1. Use a more sterically hindered ligand. Reduce the amount of amine to 1.05 equivalents.2. Lower the reaction temperature. Use a milder base.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrazine derivatives. Its success hinges on a rational understanding of the catalytic cycle and the careful selection of a modern palladium precatalyst, a bulky phosphine ligand, an appropriate base, and an anhydrous solvent. The protocols provided herein offer a validated and reliable starting point for researchers, enabling the efficient construction of C–N bonds to this critical heterocyclic core and accelerating discovery programs in medicinal chemistry and materials science.[5]

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Abstract This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of degradation products...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of degradation products of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. This compound is a critical pharmaceutical intermediate, and ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The developed method is specific, accurate, precise, and linear over a defined concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, a detailed experimental protocol, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a heterocyclic compound with a molecular formula of C₆H₅ClN₄O and a molecular weight of 184.58 g/mol [1]. Its structure, featuring a pyrazine N-oxide ring, an amino group, a nitrile group, and a reactive chloromethyl substituent, presents a unique analytical challenge. The N-oxide moiety and the chloromethyl group, in particular, can be susceptible to degradation under various stress conditions. Therefore, a stability-indicating analytical method is crucial to separate the intact molecule from any potential process-related impurities and degradation products that may arise during synthesis, storage, or handling.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy[2]. This application note describes the systematic development and validation of a reversed-phase HPLC (RP-HPLC) method that can serve as a reliable quality control tool.

Scientific Rationale and Method Development

The primary objective was to develop a method that could resolve the main peak from all potential degradation products. This was achieved through a systematic approach involving analyte characterization, selection of appropriate chromatographic conditions, and forced degradation studies.

Analyte Properties and Chromatographic Considerations
  • Polarity: The presence of the amino group and the N-oxide feature imparts significant polarity to the molecule. This suggests that a standard C18 stationary phase might provide insufficient retention with highly aqueous mobile phases[3]. To address this, a polar-embedded or polar-endcapped C18 column is recommended to enhance retention and improve peak shape for this polar analyte.

  • UV Absorbance: Pyrazine derivatives are known to exhibit UV absorbance in the ranges of 220-270 nm and 290-380 nm[4]. More specifically, pyridazine N-oxides show absorbance between 315–360 nm[5]. Based on this, a photodiode array (PDA) detector was employed to scan the UV spectrum of the analyte to determine the optimal wavelength for detection, balancing sensitivity and minimizing interference. A wavelength of 260 nm was selected as it provided a good response for the parent compound.

  • Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO)[6]. Therefore, DMSO is used as the solvent for preparing the stock solution, with further dilutions made in the mobile phase to ensure compatibility with the chromatographic system.

Forced Degradation Studies: Unveiling Potential Impurities

To ensure the stability-indicating nature of the method, forced degradation studies were designed to intentionally degrade the 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide under various stress conditions as mandated by ICH guidelines[2][7]. The goal is to achieve a target degradation of 5-20% to generate a realistic profile of degradation products[8][9].

The following stress conditions are applied:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

The results of these studies are crucial for identifying the degradation pathways and for confirming that the developed HPLC method can adequately separate the degradation products from the main analyte peak.

Detailed Application Protocol

Materials and Reagents
  • Analyte: 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (purity > 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm membrane

  • Buffers: Formic acid (reagent grade), Ammonium acetate (reagent grade)

  • Forced Degradation Reagents: Hydrochloric acid (37%), Sodium hydroxide, Hydrogen peroxide (30%)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped/embedded C18 column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm (with PDA scanning from 200-400 nm)
Run Time 35 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide and dissolve in 25.0 mL of DMSO.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase initial conditions (95:5 Mobile Phase A:Mobile Phase B).

  • Sample Solution for Purity Analysis (100 µg/mL): Prepare in the same manner as the Working Standard Solution.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Prep_Standard Prepare Standard Stock (1000 µg/mL in DMSO) Prep_Working Prepare Working Standard (100 µg/mL in Mobile Phase) Prep_Standard->Prep_Working System_Suitability System Suitability Test (Inject Working Standard 6x) Prep_Working->System_Suitability Prep_Sample Prepare Sample Solution (100 µg/mL in Mobile Phase) Analysis Inject Blank, Standard, and Sample Solutions Prep_Sample->Analysis System_Suitability->Analysis If passes Data_Acquisition Data Acquisition & Integration (260 nm) Analysis->Data_Acquisition Specificity Specificity (Forced Degradation) Data_Acquisition->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Figure 1: HPLC Purity Analysis Workflow.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[10]. The following validation parameters should be assessed:

System Suitability

Before each analytical run, a system suitability test is performed by injecting the Working Standard Solution six times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is demonstrated by analyzing stressed samples from the forced degradation study. The method is considered specific if the main peak is well-resolved from any degradation products and there is no interference from the blank at the retention time of the analyte. Peak purity analysis using the PDA detector should be performed to confirm the homogeneity of the main peak.

Linearity

Linearity is assessed by preparing a series of at least five concentrations of the analyte over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria under these varied conditions.

Data Interpretation and Reporting

The purity of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity exceeding the reporting threshold (typically 0.05%) should be reported.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the purity determination of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. The method is stability-indicating, as demonstrated by its ability to separate the main compound from its degradation products generated under various stress conditions. Adherence to the described protocol and validation procedures will ensure accurate and reproducible results, supporting the quality control of this important pharmaceutical intermediate.

References

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. National Center for Biotechnology Information. Available at: [Link]

  • The HPLC analysis of polar analytes with aqueous mobile phases. Chromedia. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide. Chemical Synthesis Database. Available at: [Link]

Sources

Application

The Strategic Utility of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and synthetic chemistry, the demand for versatile and strategically functionalized heterocyclic intermediates is insatiable. Among these, 3-Amino-6-(chloromethyl)-2-pyrazinecarbo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, the demand for versatile and strategically functionalized heterocyclic intermediates is insatiable. Among these, 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide emerges as a molecule of significant interest. Its unique constellation of reactive sites—a nucleophilic amino group, an electrophilic chloromethyl group, a nitrile for further elaboration, and a directing N-oxide—renders it a powerful scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its chemical personality and detailed protocols for its application, designed for researchers at the forefront of pharmaceutical and materials science.

The Molecular Architecture: A Triad of Reactivity

The synthetic potential of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is best understood by dissecting its key functional domains. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs.[1] The strategic placement of substituents on this core provides a roadmap for its application.

  • The Chloromethyl Group: This is a classic electrophilic handle, primed for nucleophilic substitution reactions (S_N2). It serves as the primary gateway for introducing a wide array of side chains and building blocks, allowing for systematic exploration of the chemical space around the pyrazine core.

  • The Ortho-Amino Nitrile Moiety: This arrangement is a linchpin for the construction of fused heterocyclic systems. It is a well-established precursor for the synthesis of pteridines, a class of bicyclic heterocycles with profound biological activities, through condensation with dicarbonyl compounds.[2][3]

  • The N-Oxide Functionality: The N-oxide group is not a passive spectator. It profoundly influences the electronic properties of the pyrazine ring, often enhancing the reactivity of substituents.[4] Furthermore, the N-oxide can increase aqueous solubility and, in a biological context, can serve as a prodrug handle, being reduced in vivo to the parent tertiary amine.[5][6]

Below is a summary of the key physicochemical properties of this intermediate:

PropertyValueSource
CAS Number 40127-89-7[7]
Molecular Formula C₆H₅ClN₄O[7]
Molecular Weight 184.58 g/mol [7]
Melting Point 144-146 °C[7]
Solubility Soluble in DMSO (100 mg/mL)[7]

Core Applications & Experimental Protocols

The true value of an intermediate is demonstrated through its successful application in synthesis. Here, we detail two primary applications of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, complete with step-by-step protocols.

Application I: Nucleophilic Substitution at the Chloromethyl Group

The most direct application of this intermediate involves leveraging the reactivity of the chloromethyl group. This allows for the introduction of diverse functionalities, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. A common transformation is the etherification with a phenolic nucleophile.

Protocol 1: Synthesis of 3-Amino-6-((4-methoxyphenoxy)methyl)-2-pyrazinecarbonitrile 4-oxide

This protocol details a representative S_N2 reaction, where the chloromethyl group is displaced by a phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Potassium carbonate is chosen for its ease of handling and removal post-reaction.

  • Solvent (DMF): A polar aprotic solvent like dimethylformamide is ideal for S_N2 reactions as it solvates the cation (K⁺) while leaving the nucleophile (phenoxide) relatively free and reactive.

  • Temperature (60-70 °C): Gentle heating is employed to increase the reaction rate without promoting significant side reactions or decomposition of the starting material.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (1.0 eq, e.g., 500 mg), 4-methoxyphenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 10 mL) to the flask.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (approx. 50 mL) and stir. The product should precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Pyrazine Intermediate - 4-Methoxyphenol - K₂CO₃ B Add Anhydrous DMF A->B C Heat to 60-70 °C under N₂ B->C D Monitor by TLC C->D E Cool and Quench with Ice-Water D->E F Filter Precipitate E->F G Recrystallize or Column Chromatography F->G

Caption: Workflow for Nucleophilic Substitution.

Application II: Synthesis of Pteridine Scaffolds

The ortho-amino nitrile functionality is a powerful tool for constructing fused ring systems. The Gabriel-Isay condensation is a classic method for synthesizing pteridines from such precursors.[2]

Protocol 2: Synthesis of a 2-Amino-4-oxo-pteridine Derivative

This protocol provides a general framework for the condensation of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide with a 1,2-dicarbonyl compound, in this case, glyoxal, to form a pteridine ring system.

Causality Behind Experimental Choices:

  • Solvent (Ethanol/Water): A protic solvent system is often used to facilitate the Schiff base formation and subsequent cyclization steps.

  • pH Control: The reaction is typically carried out under mildly acidic or basic conditions to catalyze the condensation and cyclization steps. The optimal pH may need to be determined empirically.

  • Reactant (Glyoxal): As a simple 1,2-dicarbonyl compound, glyoxal provides a straightforward route to the pteridine core. More complex dicarbonyls can be used to introduce substituents on the newly formed ring.

Step-by-Step Methodology:

  • Reactant Solution: In a 100 mL round-bottom flask, dissolve 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Dicarbonyl: To the stirred solution, add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. The formation of a precipitate may be observed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or by trituration with a suitable solvent to remove impurities.

G cluster_info Key Transformation Start 3-Amino-6-(chloromethyl)- 2-pyrazinecarbonitrile 4-oxide Product Pteridine Derivative Start->Product Condensation & Cyclization Reagent + Glyoxal (1,2-dicarbonyl) Reagent->Product info Formation of a fused pyrazine-pyrimidine ring system

Caption: Synthesis of Pteridines.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is classified as harmful if swallowed.[7] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is -20°C.[7]

Conclusion

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in heterocyclic chemistry. Its multifaceted reactivity offers a reliable and versatile platform for the synthesis of novel compounds with potential applications in medicine and materials science. The protocols and insights provided herein are intended to empower researchers to unlock the full synthetic potential of this valuable building block.

References

  • Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • ACS Publications. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-aminopyridine N-oxides. Retrieved from [Link]

  • Google Patents. (n.d.). US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine.
  • International Journal for Multidisciplinary Research. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
  • ScienceDirect. (n.d.). Bicyclic 6-6 Systems: Pteridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link]

  • PubMed. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Retrieved from [Link]

Sources

Method

reaction conditions for coupling with 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Initiating Research on Coupling I'm starting a comprehensive search now. My focus is on gathering information about the reaction conditions for coupling reactions involving 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile...

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Author: BenchChem Technical Support Team. Date: February 2026

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Application

Application Notes and Protocols for the Purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide and Its Derivatives

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a key intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a key intermediate in pharmaceutical synthesis, and its subsequently derived products. This document is intended for researchers, chemists, and professionals in drug development who require high-purity materials for their studies. The protocols herein are designed to address common impurities arising from synthesis and degradation, ensuring the integrity and reliability of downstream applications. We will delve into the causality behind experimental choices, offering insights grounded in the physicochemical properties of pyrazine N-oxides. Methodologies covered include recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), complete with guidance on analytical purity assessment.

Introduction: Understanding the Molecule and Purification Challenges

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a multifaceted heterocyclic compound. Its structure comprises a pyrazine N-oxide core, an amino group, a nitrile moiety, and a reactive chloromethyl sidechain. This combination of functional groups presents a unique set of challenges and considerations for purification. The N-oxide group enhances polarity and introduces the potential for deoxygenation byproducts.[1] The chloromethyl group is a reactive electrophile, susceptible to hydrolysis or nucleophilic substitution, while the aminopyrazine system's stability can be pH-dependent.

The primary goal of any purification strategy is to effectively remove:

  • Unreacted starting materials.

  • The deoxygenated parent pyrazine.

  • Hydrolyzed impurities (e.g., the hydroxymethyl derivative).

  • Byproducts from side reactions during synthesis.

This guide provides a systematic approach to tackling these challenges, ensuring the isolation of the target compound with high purity.

Foundational Knowledge: Physicochemical Properties and Stability

A successful purification strategy is built upon a solid understanding of the target molecule's properties.

Table 1: Physicochemical Properties of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

PropertyValue/InformationSource(s)
CAS Number 40127-89-7[2]
Molecular Formula C₆H₅ClN₄O[2]
Molecular Weight 184.58 g/mol [2]
Appearance Reported as a solidN/A
Melting Point 144-146 °C (literature)[2]
Solubility Soluble in DMSO (100 mg/mL)[2]
pKa (estimated) Aromatic N-oxides typically have pKa values between 0.5 and 2.[3]
Stability Considerations
  • pH Sensitivity: Aromatic N-oxides are weak bases and are most stable in neutral to slightly acidic conditions.[3] Strong acidic or basic conditions can promote hydrolysis of the chloromethyl group and potentially the nitrile group. It is advisable to maintain a pH range of 4-7 during aqueous work-ups and chromatographic separations where possible.

  • Thermal Stability: While many aromatic N-oxides are thermally stable, prolonged exposure to high temperatures (above 150°C) can lead to degradation.[1] Therefore, it is recommended to use minimal heat during recrystallization and to remove solvents under reduced pressure at moderate temperatures (e.g., 40-50°C).

  • Reductive Lability: The N-oxide bond can be reduced to the parent amine.[1] Care should be taken to avoid strong reducing agents during work-up and purification.

Strategic Purification Workflow

The purification of products derived from 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide should follow a logical progression from crude purification to high-purity polishing, with analytical checks at each stage.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (pH controlled) Crude->Workup Recrystal Recrystallization (Bulk Purification) Workup->Recrystal Analysis Purity Analysis (HPLC/NMR) Workup->Analysis Column Flash Column Chromatography (Impurity Profiling) Recrystal->Column Recrystal->Analysis Prep_HPLC Preparative HPLC (High-Purity Polishing) Column->Prep_HPLC Column->Analysis Pure_Product Pure Product (>98%) Prep_HPLC->Pure_Product Prep_HPLC->Analysis

Caption: A strategic workflow for the purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide derivatives.

Detailed Purification Protocols

Protocol 1: Optimized Aqueous Work-up

Rationale: The initial work-up is critical for removing inorganic salts and highly polar impurities. Controlling the pH is essential to prevent hydrolysis of the chloromethyl group.

Step-by-Step Procedure:

  • Following the synthesis, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 3. If the solvent is water-miscible (e.g., THF, DMF), carefully remove it under reduced pressure.

  • Dilute the residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (if the reaction was conducted under acidic conditions) until the aqueous layer is neutral to slightly basic (pH 7-8).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Bulk Purification

Rationale: Recrystallization is an effective and economical method for removing significant amounts of impurities. The choice of solvent is paramount and should be determined empirically. Pyridine N-oxides often exhibit good solubility in polar protic solvents.[3]

Solvent Screening:

  • Primary Solvents: Ethanol, methanol, isopropanol, acetonitrile, ethyl acetate.

  • Anti-solvents: Hexanes, diethyl ether, water.

Step-by-Step Procedure:

  • Place the crude product in a flask.

  • Add a minimal amount of a hot primary solvent (e.g., ethanol) until the solid just dissolves.

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum. For related 2-amino-3-cyanopyridine derivatives, recrystallization from 95% ethanol has proven effective.[4]

Protocol 3: Flash Column Chromatography

Rationale: Flash chromatography is ideal for separating compounds with different polarities. Given the polar nature of the N-oxide, a normal-phase separation on silica gel is a logical starting point. For pyrazine derivatives, a gradient elution of ethyl acetate in hexane is often successful.[5]

Table 2: Recommended Conditions for Flash Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol
Elution Gradient Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Step-by-Step Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Dissolve the partially purified product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the column.

  • Begin elution with the starting mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Preparative Reverse-Phase HPLC for High-Purity Polishing

Rationale: For obtaining highly pure material (>99%), preparative reverse-phase HPLC is the method of choice.[6][7] It separates compounds based on their hydrophobicity. The use of a C18 stationary phase with a mobile phase of acetonitrile and water is a common starting point.[8]

Table 3: Recommended Starting Conditions for Preparative RP-HPLC

ParameterRecommendation
Stationary Phase C18 silica gel (e.g., 5-10 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient A linear gradient from 5-95% B over 20-30 minutes
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Flow Rate Dependent on column diameter

Step-by-Step Procedure:

  • Develop an analytical method on a smaller scale to determine the optimal gradient for separation.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B, or DMSO if necessary).

  • Inject the sample onto the preparative column and run the optimized gradient.

  • Collect fractions corresponding to the peak of the target compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine pure fractions and lyophilize or remove the solvent under reduced pressure to obtain the final product.

Purity Assessment: A Self-Validating System

The purity of the final product should be confirmed using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution analytical column to determine purity by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound.

Conclusion

The purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide and its derivatives requires a multi-step, systematic approach that takes into account the unique chemical properties of the molecule. By carefully controlling pH, temperature, and the choice of purification technique, researchers can consistently obtain high-purity material essential for reliable scientific outcomes. The protocols provided in this guide serve as a robust starting point for method development and optimization.

References

  • Al-Rawi, J. M. A., & El-Emam, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Wermuth, C. G., & Aldous, D. (2015). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 58(2), 560-576.
  • Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science. Retrieved from [Link]

  • Tang, S., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6548.
  • Beauchemin, A. M., et al. (2014). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Journal of the American Chemical Society, 136(4), 1211-1214.
  • Mroczek, T., & Głowniak, K. (2001). Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by canon-exchange solid-phase extraction and ion-pair high-performance liquid chromatography.
  • Wiley. (1963). Pyridine-N-oxide. Organic Syntheses, 43, 87.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Supuran, C. T., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(2), e21998.
  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Cooper, J. T., & Wood, S. G. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1149, 359-365.
  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • Rivier, J., et al. (1984). Reversed-phase high-performance liquid chromatography: preparative purification of synthetic peptides.
  • Taylor, M. S., et al. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 12(15), 3442–3445.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Welcome to the technical support center for the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.

Introduction: The Synthetic Challenge

The synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This valuable intermediate is a key building block in the development of various therapeutic agents.[1][2] This guide will walk you through a plausible and robust synthetic route, highlighting critical parameters and providing solutions to frequently encountered issues.

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages:

  • Formation of the Pyrazine Core: Synthesis of 3-Amino-6-methyl-2-pyrazinecarbonitrile.

  • N-Oxidation: Conversion of the pyrazine to its corresponding 4-oxide.

  • Chlorination: Introduction of the chloromethyl group.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Pyrazine Core Synthesis (3-Amino-6-methyl-2-pyrazinecarbonitrile) Start->Step1 Step2 Step 2: N-Oxidation (3-Amino-6-methyl-2-pyrazinecarbonitrile 4-oxide) Step1->Step2 Step3 Step 3: Chlorination (3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide) Step2->Step3 End Final Product Step3->End

Caption: Overall synthetic workflow for 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide.

Part 1: Synthesis of 3-Amino-6-methyl-2-pyrazinecarbonitrile (Intermediate 1)

The formation of the pyrazine ring is the foundational step. A common and effective method involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For this synthesis, we will consider a plausible route starting from readily available precursors.

Experimental Protocol: Pyrazine Core Synthesis

This protocol is based on established methods for synthesizing substituted aminopyrazines.[1][3]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (DAMN) (1.0 equiv) and a suitable solvent such as ethanol (10 volumes).

  • Reagent Addition: Slowly add methylglyoxal (1.1 equiv, 40% in water) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-Amino-6-methyl-2-pyrazinecarbonitrile as a solid.

Troubleshooting & FAQs: Step 1

Q1: My reaction is sluggish or incomplete, what could be the cause?

A1:

  • Cause: Incomplete dissolution of diaminomaleonitrile (DAMN) or insufficient heating.

  • Solution: Ensure vigorous stirring to maintain a good suspension of DAMN. If solubility is an issue, a co-solvent like a small amount of DMF can be considered. Verify the reflux temperature is appropriate for the chosen solvent.

  • Causality: The condensation reaction requires sufficient energy (heat) to overcome the activation barrier. Proper mixing ensures the reactants are in close proximity for the reaction to occur efficiently.

Q2: I am observing multiple spots on my TLC plate, indicating byproduct formation. What are the likely side products?

A2:

  • Cause: Self-condensation of methylglyoxal or side reactions involving DAMN.

  • Potential Side Products: Polymeric materials from methylglyoxal self-condensation.

  • Solution: Add the methylglyoxal solution dropwise to the heated solution of DAMN to maintain a low concentration of the dicarbonyl compound, minimizing self-condensation.

  • Causality: A high concentration of the electrophilic methylglyoxal can lead to it reacting with itself rather than the desired diamine.

Q3: My yield is lower than expected. How can I improve it?

A3:

  • Cause: Loss of product during workup or incomplete reaction.

  • Optimization Strategy:

    • Stoichiometry: Ensure the stoichiometry of the reagents is accurate. A slight excess of the more volatile or reactive component (methylglyoxal) can sometimes drive the reaction to completion.

    • pH Control: The condensation is sensitive to pH. While generally run under neutral conditions, adjusting the pH slightly towards acidic or basic might improve yields in some cases, though this requires careful optimization to avoid side reactions.

    • Workup: Minimize the amount of water used for precipitation to avoid dissolving a significant portion of the product. Ensure the wash solvent is ice-cold.

Part 2: N-Oxidation of 3-Amino-6-methyl-2-pyrazinecarbonitrile (Intermediate 2)

The introduction of the N-oxide functionality is a critical step that activates the methyl group for subsequent chlorination.

Experimental Protocol: N-Oxidation

This protocol is adapted from general procedures for the N-oxidation of pyrazine derivatives.[4]

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 3-Amino-6-methyl-2-pyrazinecarbonitrile (1.0 equiv) in glacial acetic acid (10 volumes).

  • Oxidant Preparation: In a separate beaker, prepare a solution of hydrogen peroxide (3.0-5.0 equiv, 30% aqueous solution). For a more potent oxidizing agent, trifluoroperacetic acid can be generated in situ by carefully adding trifluoroacetic anhydride to the hydrogen peroxide solution at 0 °C.

  • Reagent Addition: Add the oxidizing agent dropwise to the solution of the pyrazine derivative, maintaining the internal temperature between 60-70 °C.

  • Reaction: After the addition is complete, stir the mixture at 70-75 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution carefully with a base such as sodium carbonate or ammonium hydroxide until the pH is ~7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Troubleshooting & FAQs: Step 2

Q1: The N-oxidation is not proceeding to completion. What can I do?

A1:

  • Cause: The oxidizing agent may not be potent enough, or the reaction temperature might be too low.

  • Solution:

    • Stronger Oxidant: If hydrogen peroxide in acetic acid is ineffective, using trifluoroperacetic acid is a more powerful alternative.[4]

    • Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5 °C), but do not exceed 80-85 °C to avoid decomposition.

  • Causality: The nitrogen atoms in the pyrazine ring are electron-deficient, making them less susceptible to oxidation. A stronger oxidizing agent or higher temperature is needed to facilitate the electrophilic attack on the nitrogen.

Q2: I am getting a significant amount of di-N-oxide as a byproduct. How can I improve the selectivity for the mono-N-oxide?

A2:

  • Cause: Over-oxidation due to an excess of the oxidizing agent or prolonged reaction time.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Start with a lower equivalence (e.g., 1.1-1.5 equiv) and add it portion-wise while monitoring the reaction closely by TLC.

    • Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired mono-N-oxide.

  • Causality: The first N-oxidation deactivates the ring towards further oxidation, but with a strong oxidizing agent and forcing conditions, the second nitrogen can also be oxidized.

Q3: The product is difficult to precipitate during workup.

A3:

  • Cause: The product may have some solubility in the aqueous medium, especially if the volume is large.

  • Solution:

    • Extraction: If precipitation is inefficient, extract the neutralized aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.

Part 3: Chlorination of the Methyl Group (Final Product)

The final step involves the chlorination of the activated methyl group to yield the target compound.

Experimental Protocol: Chlorination

This protocol utilizes N-chlorosuccinimide (NCS) as a common and effective chlorinating agent for activated methyl groups.[5]

  • Reaction Setup: To a flask protected from light, add 3-Amino-6-methyl-2-pyrazinecarbonitrile 4-oxide (1.0 equiv) and a suitable solvent such as glacial acetic acid or acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1-1.3 equiv) portion-wise to the solution at room temperature. A radical initiator such as benzoyl peroxide (BPO) (catalytic amount) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The reaction should be monitored by TLC or HPLC.

  • Workup and Isolation:

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting & FAQs: Step 3

Q1: The chlorination reaction is very slow or does not initiate.

A1:

  • Cause: Insufficient activation of the methyl group or lack of a radical initiator.

  • Solution:

    • Initiator: Ensure a radical initiator like BPO or AIBN is used, and that it is of good quality.

    • Light Source: In some cases, initiation can be promoted by exposure to a UV lamp or even strong visible light.

    • Temperature: A modest increase in temperature might be necessary, but be cautious of over-chlorination.

  • Causality: The chlorination of a methyl group with NCS often proceeds via a free-radical mechanism. Radical initiators generate the initial radicals that start the chain reaction.

Q2: I am observing dichlorinated and other over-chlorinated byproducts.

A2:

  • Cause: Excess NCS, prolonged reaction time, or high reaction temperature.

  • Solution:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of NCS (around 1.05-1.1 equiv).

    • Monitoring: Monitor the reaction closely and stop it once the mono-chlorinated product is the major component.

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Causality: The initially formed chloromethyl group is also susceptible to further radical chlorination, leading to the formation of dichloromethyl and trichloromethyl byproducts.

Q3: How can I effectively purify the final product from the starting material and byproducts?

A3:

  • Method: Column chromatography on silica gel is typically the most effective method.

  • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities and unreacted starting material. Gradually increase the polarity to elute the mono-chlorinated product, which should be more polar than the starting material but less polar than the di-chlorinated byproduct.

  • Analytical Monitoring: An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) can be very effective for monitoring the purity of the fractions.[6]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol )
3-Amino-6-methyl-2-pyrazinecarbonitrileC₆H₆N₄134.14
3-Amino-6-methyl-2-pyrazinecarbonitrile 4-oxideC₆H₆N₄O150.14
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxideC₆H₅ClN₄O184.58

Conclusion

The successful synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide with a high yield relies on a systematic approach to each reaction step, careful control of reaction parameters, and diligent monitoring of reaction progress. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot and optimize this synthesis. This guide provides a framework for achieving these goals, and we encourage you to adapt these protocols to your specific laboratory conditions.

References

  • ChemSynthesis. (2025). 3-amino-6-bromo-2-pyrazinecarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Amino-6-(chloromethyl)pyrazinecarbonitrile. Retrieved from [Link]

  • Setyowati, H., Jumina, D., & Mustofa, M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Royal Society of Chemistry. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-amino-6-chloro-2-pyrazinecarbonitrile. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Jovanovic, M. V., & Paudler, W. W. (1982). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 60(15), 1966-1970.
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357.
  • Google Patents. (n.d.). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102250030A - Method for preparing 4-amino-6-methyl-1,2,4triazine-3-ketone.
  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • National Center for Biotechnology Information. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. In Houben-Weyl Methods of Organic Chemistry.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz)
  • Wikipedia. (n.d.). 3-Cyanpyridin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

Sources

Optimization

optimization of reaction temperature for 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Welcome to the technical support center for the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic transformation, with a particular focus on the critical parameter of reaction temperature. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experiments effectively.

Introduction: The Critical Role of Temperature in N-Oxidation

The synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide involves the N-oxidation of the corresponding pyrazine precursor. This electrophilic substitution reaction is highly sensitive to temperature. The pyrazine ring is inherently electron-deficient, making it less reactive towards oxidation compared to pyridine.[1] Consequently, achieving efficient N-oxidation requires a careful balance of reaction conditions, with temperature being a key determinant of reaction rate, yield, and impurity profile.

This guide will address common questions and challenges encountered during the optimization of the reaction temperature for this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-oxidation reaction is very slow or not proceeding at room temperature. What is the recommended starting temperature?

Answer:

It is not uncommon for the N-oxidation of electron-deficient heterocycles like substituted pyrazines to be sluggish at ambient temperature. The reduced nucleophilicity of the ring nitrogen atoms necessitates higher activation energy for the reaction to proceed at a practical rate.

Causality: The amino and cyano groups on the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack by the oxidizing agent. At room temperature, the kinetic energy of the reactants is often insufficient to overcome this activation barrier.

Troubleshooting Protocol:

  • Initial Temperature Elevation: A good starting point for this reaction is to moderately increase the temperature. Based on analogous transformations of substituted pyrimidines, an initial temperature of 50 °C is recommended.[2]

  • Stepwise Temperature Increase: If the reaction is still slow at 50 °C (as monitored by TLC or HPLC), increase the temperature in 10-15 °C increments. A reasonable upper limit to explore initially would be around 85 °C, a temperature successfully used for the N-oxidation of pyridine with peracetic acid.[3]

  • Solvent and Oxidant Consideration: Ensure your solvent is appropriate for the chosen temperature. For instance, if using m-Chloroperoxybenzoic acid (m-CPBA), solvents like acetonitrile or dichloromethane are suitable. For hydrogen peroxide in acetic acid, the reaction can tolerate higher temperatures.[2][4]

Question 2: I'm observing the formation of multiple byproducts at elevated temperatures. How can I minimize these?

Answer:

Elevated temperatures, while increasing the rate of the desired N-oxidation, can also promote side reactions. Understanding the nature of these byproducts is key to mitigating their formation.

Potential Side Reactions at Elevated Temperatures:

  • Over-oxidation: Although less common for pyrazines, potent oxidizing agents at high temperatures could potentially lead to the formation of di-N-oxides or degradation of the starting material.

  • Decomposition of the Product: While many pyrazine N-oxides are thermally stable to high temperatures (>280°C), the presence of the chloromethyl group introduces a potential site for degradation or side reactions at excessive temperatures.[2]

  • Reaction with the Chloromethyl Group: The chloromethyl group is a reactive moiety. At higher temperatures, it could potentially react with the solvent, the oxidizing agent, or other species in the reaction mixture.

  • Decomposition of the Oxidizing Agent: Peroxy acids like m-CPBA can decompose at elevated temperatures, reducing their effectiveness and potentially leading to a different set of byproducts.

Troubleshooting and Optimization Workflow:

The following workflow is designed to identify the optimal temperature window that maximizes the formation of the desired product while minimizing byproducts.

Optimization_Workflow A Start: Low Conversion or High Impurity Profile B Set up Parallel Reactions at Different Temperatures (e.g., 40°C, 55°C, 70°C, 85°C) A->B C Monitor Reaction Progress (TLC, HPLC) at Regular Intervals (e.g., 1h, 2h, 4h, 8h) B->C D Analyze Samples for: - % Conversion of Starting Material - % Yield of Product - % Formation of Impurities C->D E Evaluate Data: Identify Temperature with Best Selectivity and Conversion D->E F Is Conversion >95% and Purity >90%? E->F G Optimal Temperature Identified. Proceed with Scale-up. F->G Yes H Further Optimization Needed: - Adjust Oxidant Stoichiometry - Screen Different Solvents - Evaluate Alternative Oxidizing Agents F->H No I Reaction Complete G->I H->B

Caption: A systematic workflow for optimizing reaction temperature.

Data Presentation:

Summarize your findings in a table to clearly visualize the effect of temperature.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Product (%)Key Impurity 1 (%)Key Impurity 2 (%)
4083530<12
556858025
704>989248
852>9885815

This is example data and should be replaced with your experimental results.

Question 3: How do I know if my product is decomposing at the reaction temperature?

Answer:

Product decomposition can be a significant issue at elevated temperatures. Here's how to assess the thermal stability of your product under the reaction conditions.

Experimental Protocol for Thermal Stability Check:

  • Isolate the Product: First, synthesize and purify a small sample of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide.

  • Prepare a Solution: Dissolve a known concentration of the purified product in the reaction solvent you are using for the synthesis.

  • Heat the Solution: Heat this solution to the highest temperature you are exploring for the synthesis (e.g., 85-90 °C).

  • Monitor Over Time: Take aliquots of the solution at regular intervals (e.g., every hour for 4-6 hours) and analyze them by HPLC.

  • Analyze the Data: If the peak corresponding to your product decreases over time, and new peaks appear, it is an indication of thermal decomposition.

Causality Diagram for Temperature Effects:

causality cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Yield Product Yield Temp->Yield Can Increase or Decrease Purity Product Purity Temp->Purity Often Decreases at high T Decomposition Product/Reagent Decomposition Temp->Decomposition Increases

Caption: The dual effect of temperature on reaction outcomes.

Question 4: What are the best practices for purifying the final product and removing unreacted starting material and byproducts?

Answer:

Effective purification is crucial for obtaining high-purity 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. A combination of techniques is often most effective.

Purification Strategy:

  • Work-up: After the reaction is complete, the work-up procedure will depend on the oxidizing agent used.

    • m-CPBA: The byproduct, 3-chlorobenzoic acid, can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution).

    • Hydrogen Peroxide/Acetic Acid: The acetic acid is typically removed under reduced pressure.

  • Crystallization: The crude product can often be purified by recrystallization. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point for elution. The polarity of the N-oxide is significantly higher than the starting pyrazine, which usually allows for good separation.

  • Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Concluding Remarks

The optimization of reaction temperature is a critical step in the successful synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. By understanding the underlying principles of the N-oxidation reaction and employing a systematic approach to optimization, researchers can achieve high yields and purity. This guide provides a framework for troubleshooting common issues and making informed decisions in your experimental design. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 37, p.77 (1957). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0828]
  • Zhang, C., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt03698k]
  • Baxter, G. A., & Ramage, G. R. (1951). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society (Resumed), 30-33. [Link: https://pubs.rsc.org/en/content/articlelanding/1951/jr/jr9510000030]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Purification of pyrazine. (1962). Google Patents. [Link: https://patents.google.
  • A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Deriv
  • Kóti, J., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2), 195-201. [Link: https://pp.bme.hu/ch/article/view/7624]
  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(15), 2793. [Link: https://www.mdpi.com/1420-3049/24/15/2793]
  • Mishra, S., et al. (2021). Pyrazinacenes exhibit on-surface oxidation-state-dependent conformational and self-assembly behaviours. Nature Communications, 12(1), 1547. [Link: https://www.
  • A kind of synthetic method of N oxide. (2019). Google Patents. [Link: https://patents.google.
  • Weng, J., et al. (2016). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Journal of the American Chemical Society, 138(29), 9032-9035. [Link: https://pubs.acs.org/doi/10.1021/jacs.6b04617]
  • Reddy, A. S., et al. (2009). Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles. Synthetic Communications, 39(16), 2886-2895. [Link: https://www.tandfonline.com/doi/abs/10.1080/00397910902729903]
  • Kozhevnikov, D. N., et al. (2003). SNH Reactions of Pyrazine N-Oxides and 1,2,4-Triazine 4-Oxides with CH-Active Compounds. Russian Journal of Organic Chemistry, 39(6), 857-865.
  • Li, H., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6543. [Link: https://www.mdpi.com/1420-3049/27/19/6543]
  • Daugulis, O., & Zaitsev, V. G. (2005). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses, 82, 138-145. [Link: http://www.orgsyn.org/demo.aspx?prep=v82p0138]

Sources

Troubleshooting

byproduct identification in 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide reactions

<Technical Support Center: 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide > Welcome to the technical support guide for 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (CAS: 40127-89-7).[1][2] This docume...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide >

Welcome to the technical support guide for 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (CAS: 40127-89-7).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyrazine N-oxide. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate the formation of common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide?

A1: The molecule possesses several reactive centers, making it a versatile but challenging synthetic intermediate. The primary sites of reactivity are:

  • The Chloromethyl Group (-CH₂Cl): This is a benzylic-like halide, making it highly susceptible to nucleophilic substitution (SN2) reactions. This is often the intended site of reaction.

  • The Amino Group (-NH₂): This group can act as a nucleophile or a base. It can also be acylated or participate in condensation reactions.

  • The Pyrazine N-oxide Moiety: The N-oxide can be deoxygenated under reducing conditions. It also activates the pyrazine ring, influencing its susceptibility to nucleophilic attack.[3]

  • The Nitrile Group (-CN): This group is relatively stable but can be hydrolyzed to an amide or carboxylic acid under strong acidic or basic conditions.[4]

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: Dark coloration often indicates decomposition or polymerization. The most probable cause is intermolecular reaction, where the chloromethyl group of one molecule reacts with the amino group of another, leading to oligomers or insoluble polymeric material. This is often exacerbated by elevated temperatures or the presence of a base that is too strong or sterically unhindered.

Q3: What are the most common impurities found in a commercial sample of this reagent?

A3: Commercial batches may contain impurities from the synthesis process.[1] Based on typical synthetic routes for related heterocyclic compounds, potential impurities could include the corresponding hydroxymethyl compound (from hydrolysis of the chloride) or the deoxygenated pyrazine analog. Always consult the supplier's Certificate of Analysis (CoA) and consider running your own analytical characterization (e.g., ¹H NMR, LC-MS) on the starting material.

Q4: Can the N-oxide group be unintentionally removed?

A4: Yes. The N-oxide can be reduced (deoxygenated) by various reagents, including some common reducing agents used in organic synthesis (e.g., certain phosphines, or catalytic hydrogenation conditions intended for other functional groups). Photochemical deoxygenation can also occur, particularly if the reaction is exposed to UV light (e.g., direct sunlight).[3]

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental problems and provides actionable solutions.

Problem 1: Mass spectrometry of my crude product shows a peak at [M+16] and another at [M-2]. What are they?
  • Potential Cause & Byproduct Identification:

    • [M+16] corresponds to the Hydroxymethyl Byproduct: This is the result of hydrolysis of the chloromethyl group, replacing -Cl with -OH. This is highly common if there are trace amounts of water in your solvents or reagents, especially if the reaction is heated or run under basic conditions.

    • [M-2] corresponds to the Dimer: This is formed by an intermolecular SN2 reaction between two molecules of the starting material. The chloromethyl group of one molecule is attacked by the amino group of another, eliminating HCl to form a dimer linked by a -CH₂-NH- bridge.

  • Proposed Mitigation Strategy:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use molecular sieves if necessary.

    • Control Basicity: If a base is required, use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or proton sponge to scavenge acid without competing as a nucleophile.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.

    • Slow Addition: If reacting the chloromethyl group with an external nucleophile, add the pyrazine substrate slowly to a solution of the nucleophile to maintain a low concentration of the starting material, thus minimizing self-reaction.

Problem 2: My NMR spectrum shows a loss of the chloromethyl signal and the appearance of a new singlet around 4.5 ppm. The desired product is not observed.
  • Potential Cause & Byproduct Identification:

    • Solvent Adduct Formation: If you are using a nucleophilic solvent such as methanol (MeOH) or ethanol (EtOH), it can readily displace the chloride to form the corresponding methoxymethyl or ethoxymethyl ether byproduct. The chemical shift around 4.5 ppm is characteristic of such -O-CH₂-Ar protons.

  • Proposed Mitigation Strategy:

    • Solvent Choice: Switch to non-nucleophilic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).

    • Reagent Check: Ensure that none of your reagents are dissolved or stored in nucleophilic solvents.

Problem 3: The reaction is clean by TLC, but after workup and purification, I isolate the deoxygenated product.
  • Potential Cause & Byproduct Identification:

    • Deoxygenation during Workup/Purification: The N-oxide functionality can be sensitive to certain conditions.

      • Acidic Conditions: Some N-oxides are unstable to strong acids. An aqueous acid wash during workup could facilitate deoxygenation.

      • Reductive Impurities: Trace metals or other reductive impurities in your silica gel could potentially cause deoxygenation during column chromatography.

  • Proposed Mitigation Strategy:

    • Neutral Workup: Use a saturated sodium bicarbonate or brine wash instead of an acid wash if possible.

    • Silica Gel Pre-treatment: Consider pre-treating your silica gel by slurrying it in the eluent system containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to neutralize acidic sites.

    • Alternative Purification: If the problem persists, consider alternative purification methods like preparative HPLC or crystallization.

Byproduct Formation Pathways & Characterization

The following diagram illustrates the primary reaction and the competing pathways leading to common byproducts.

Byproduct_Formation SM 3-Amino-6-(chloromethyl)-2- pyrazinecarbonitrile 4-oxide Product Desired Product (Nucleophilic Substitution) SM->Product + Nucleophile (Controlled Conditions) Hydrolysis Hydroxymethyl Byproduct (MW = 166.14) SM->Hydrolysis + H₂O (Trace moisture, heat) Dimer Dimer Byproduct (MW = 332.28) SM->Dimer + Another SM Molecule (High concentration, base) Deoxygenated Deoxygenated Byproduct (MW = 168.58) SM->Deoxygenated + Reducing Agent or strong acid/heat SolventAdduct Solvent Adduct (e.g., Methoxymethyl) SM->SolventAdduct + Nucleophilic Solvent (e.g., MeOH)

Caption: Reaction pathways of the starting material leading to the desired product and common byproducts.

Summary of Byproducts and Analytical Signatures
Byproduct NameMolecular Weight ( g/mol )Formation ConditionKey ¹H NMR Signal (DMSO-d₆)Mass Spec. (ESI+)
Starting Material 184.58[1]-~4.8 ppm (s, 2H, -CH₂Cl)m/z 185.0 [M+H]⁺
Hydroxymethyl 166.14Presence of water~4.5 ppm (d, 2H, -CH₂OH), ~5.5 ppm (t, 1H, -OH)m/z 167.1 [M+H]⁺
Dimer 332.28High concentration, baseMultiple new aromatic/amine signals, new methylene bridgem/z 333.3 [M+H]⁺
Deoxygenated 168.58Reducing conditionsUpfield shift of aromatic protonsm/z 169.0 [M+H]⁺
Methoxymethyl Ether 179.18Methanol as solvent/reagent~4.6 ppm (s, 2H, -CH₂-O), ~3.3 ppm (s, 3H, -OCH₃)m/z 180.1 [M+H]⁺

Experimental Protocols

Protocol 4.1: LC-MS Method for Byproduct Screening

This protocol provides a general method for rapidly screening crude reaction mixtures for the presence of the starting material and key byproducts.

  • Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of 50:50 acetonitrile:water.

  • Instrumentation:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B over 0.5 minutes.

    • Hold at 5% B for 1.5 minutes (re-equilibration).

  • MS Detection:

    • Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: m/z 100-500.

    • Analysis: Extract ion chromatograms for the expected [M+H]⁺ of the starting material and all potential byproducts listed in the table above.

Protocol 4.2: Workflow for Byproduct Identification

This workflow outlines the logical steps from observing an anomalous result to confirming a byproduct's structure.

Workflow A Anomalous Result (e.g., Unexpected TLC spot, low yield, wrong mass) B LC-MS Analysis of Crude Mixture A->B Step 1 C Hypothesize Byproduct Structure based on Mass B->C Step 2 D Purify Impurity (Prep-HPLC or Column) C->D Step 3 E Structural Confirmation (¹H, ¹³C NMR, HRMS) D->E Step 4

Caption: A systematic workflow for the identification and confirmation of unknown reaction byproducts.

References

  • Lovdahl, M. et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Central Science. [Link]

  • Al-Subaie, A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • Rusinov, V. L. et al. SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]

  • Politzer, P., Lane, P., & Murray, J.S. (2013). Computational analysis of relative stabilities of polyazine N-oxides. Structural Chemistry.
  • Burgey, C. S. et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chinese Patent CN101565400B. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide Derivatives

Welcome to the technical support center for the purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this unique class of heterocyclic compounds. The presence of multiple reactive functional groups—an aromatic amine, a chloromethyl group, a nitrile, and an N-oxide—presents a distinct set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide derivatives?

A1: The primary challenges stem from the molecule's unique combination of functional groups, leading to:

  • High Polarity: The N-oxide and amino groups make the molecule highly polar, which can result in poor solubility in common organic solvents and strong retention on normal-phase silica gel.[1]

  • Reactivity of the Chloromethyl Group: The chloromethyl group is a reactive electrophile, making the compound susceptible to degradation or side reactions, particularly with nucleophilic solvents or impurities.

  • Instability on Silica Gel: The acidic nature of standard silica gel can lead to decomposition of the target compound, especially given the presence of the basic amino group and the reactive chloromethyl group.[2]

  • Co-elution of Impurities: Structurally similar impurities, such as hydrolyzed or oxidized byproducts, can be difficult to separate from the desired product.

Q2: What initial steps should I take to characterize my crude product before attempting large-scale purification?

A2: Before committing to a large-scale purification, it is crucial to perform small-scale analytical experiments to understand the composition of your crude mixture. This includes:

  • Thin-Layer Chromatography (TLC): Use TLC to get a preliminary idea of the number of components in your mixture and to screen for suitable solvent systems for column chromatography.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will help you identify the mass of your target compound and any major impurities, giving you insight into potential side reactions that may have occurred.

  • Proton NMR (¹H NMR) of the Crude Mixture: A crude NMR can provide valuable information about the ratio of your desired product to impurities and help identify the nature of these impurities.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Given the polar nature of these derivatives, you may need to explore polar solvents or solvent mixtures. Some potential starting points include ethanol, isopropanol, acetonitrile, or mixtures of these with water or ethyl acetate.[4] Always perform small-scale solubility tests before attempting a full recrystallization.[3]

Troubleshooting Guides

Challenge 1: Poor Separation and Tailing during Column Chromatography on Silica Gel

Q: My compound streaks badly on the TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?

A: Causal Analysis: Tailing is a common issue when purifying basic compounds like your aminopyrazine derivative on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to a non-ideal equilibrium and resulting in broad, streaky bands.[5]

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[5] This will neutralize the acidic sites and improve the peak shape.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.[5]

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is often a more effective technique. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (C18).[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[1][6]

Challenge 2: Product Decomposition During Purification

Q: I'm losing a significant amount of my product during column chromatography. I suspect it's decomposing on the column. How can I confirm this and prevent it?

A: Causal Analysis: The chloromethyl group is susceptible to nucleophilic attack, and the overall molecule can be sensitive to the acidic environment of silica gel. Decomposition can occur through hydrolysis of the chloromethyl group to a hydroxymethyl group, or other degradation pathways.[2][7]

Solutions:

  • Stability Test on TLC: Before running a column, you can perform a simple stability test. Spot your crude material on a TLC plate, let it sit in the open for an hour, and then develop it. If you see new spots or a significant decrease in the intensity of your product spot, it's an indication of instability on silica.[2]

  • Minimize Contact Time: If you must use silica gel, aim to minimize the time your compound spends on the column. Use flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography to expedite the elution.

  • Avoid Protic Solvents in Your Eluent if Possible: Solvents like methanol can potentially react with the chloromethyl group, especially if acidic or basic impurities are present. If you need to use a polar solvent, consider aprotic options like acetone or acetonitrile in your eluent system first.

  • Purification via Recrystallization: If your compound is a solid, recrystallization is often a milder purification method that can avoid the issues associated with chromatography.[3]

Challenge 3: "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: Causal Analysis: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. The presence of impurities can also inhibit crystallization.[5]

Solutions:

  • Add More Solvent: If an oil forms, try adding a small amount of hot solvent to redissolve it, and then allow it to cool more slowly.[5]

  • Slow Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound if available.[5]

  • Solvent System Modification: If the problem persists, you may need to try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy, then heat until it clarifies and allow it to cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Deactivation (Optional but Recommended): Add 0.5-1% triethylamine to your eluent mixture (e.g., ethyl acetate/hexane).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of your eluent through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and load it onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your purified product.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, you have found a suitable solvent.[8]

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Starting Point)ModifierNotes
Silica GelHexane / Ethyl Acetate0.5% TriethylamineGood for less polar derivatives.
Silica GelDichloromethane / Methanol0.5% TriethylamineFor more polar derivatives.[1]
Neutral AluminaHexane / Ethyl AcetateNoneA good alternative for basic compounds.
C18 Reversed-PhaseWater / Acetonitrile0.1% Formic AcidStart with a high water content and gradually increase the acetonitrile.

Visualizations

Experimental Workflow for Purification

G cluster_0 Initial Analysis cluster_1 Purification Method Selection cluster_2 Troubleshooting cluster_3 Final Product crude Crude Product tlc TLC Analysis crude->tlc lcms LC-MS Analysis crude->lcms nmr Crude NMR crude->nmr method_selection Solid or Oil? tlc->method_selection cryst Recrystallization method_selection->cryst Solid chrom Column Chromatography method_selection->chrom Oil or Difficult Separation pure Pure Product cryst->pure chrom->pure cryst_fail Crystallization Fails (Oiling Out) cryst_sol Adjust Solvent/ Cooling Rate cryst_fail->cryst_sol chrom_fail Chromatography Fails (Tailing/Decomposition) chrom_sol Deactivate Silica/ Change Stationary Phase chrom_fail->chrom_sol cryst_sol->cryst chrom_sol->chrom purity_check Purity Analysis (NMR, LC-MS, etc.) pure->purity_check

Caption: A decision-making workflow for the purification of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide derivatives.

Logical Relationship of Purification Challenges

G cluster_challenges Purification Challenges cluster_consequences Consequences cluster_solutions Solutions compound 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide polarity High Polarity compound->polarity reactivity Chloromethyl Reactivity compound->reactivity instability Silica Gel Instability compound->instability tailing Tailing on Silica polarity->tailing oiling Oiling Out polarity->oiling coelution Co-elution of Impurities polarity->coelution decomp Product Decomposition reactivity->decomp instability->decomp deactivate Deactivate Silica tailing->deactivate alt_phase Alternative Stationary Phase (Alumina, C18, HILIC) tailing->alt_phase decomp->alt_phase recryst Recrystallization decomp->recryst mild_cond Milder Conditions decomp->mild_cond oiling->recryst coelution->alt_phase

Caption: Interplay of molecular properties, purification challenges, and solutions.

References

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. (n.d.). ResearchGate. Retrieved from [Link]

  • How can i purify N-oxides on column chromatography? (2017). ResearchGate. Retrieved from [Link]

  • Process for preparing chloromethylated aromatic materials. (n.d.). Google Patents.
  • Reactivity of 2-aminopyridine N-oxides. (2025). ResearchGate. Retrieved from [Link]

  • Method for purifying chloromethyl chloroformate. (n.d.). Google Patents.
  • Troubleshooting: Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018). ResearchGate. Retrieved from [Link]

  • Progress, applications, challenges and prospects of protein purification technology. (2022). PMC. Retrieved from [Link]

  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (n.d.). ACS Publications. Retrieved from [Link]

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2025). ResearchGate. Retrieved from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (n.d.). Reddit. Retrieved from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). Oxford Academic. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). ACS Publications. Retrieved from [Link]

  • December 2019 — "Chloromethylation of polyfluoroaromatic compounds". (2019). Fluorine Notes. Retrieved from [Link]

  • Elimination of silica gel from gangliosides by using a reversed-phase column after preparative thin-layer chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]

  • benzyl chloromethyl ether. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation and use of chloromethyl (−)‐menthyl ether in the synthesis of optically pure α‐branched α‐amino nitriles. (n.d.). Tel Aviv University. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Retrieved from [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot. Retrieved from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Reasons for decomposition of isolated compounds from plant extracts? (2019). ResearchGate. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. (2014). PubMed. Retrieved from [Link]

  • Photochemistry of Aromatic N‐Oxides in Water Probed by Time‐Resolved X‐ray Absorption Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

  • What are some practical ways to purify complex compounds other than column chromatography? (2017). Reddit. Retrieved from [Link]

  • A study of some deactivation methods for fused silica capillary columns by CP-MAS NMR and capillary gas chromatography. (1985). Pure. Retrieved from [Link]

  • Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. (n.d.). PubMed. Retrieved from [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC. Retrieved from [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioactivity Screening of Substituted Pyrazinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of the Pyrazinecarbonitrile Scaffold The pyrazine ring is a privileged scaffold in medicinal chemistry, ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Pyrazinecarbonitrile Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-relationship, allow for a diverse range of molecular interactions.[1] The addition of a nitrile group to this core, forming the pyrazinecarbonitrile scaffold, further enhances its potential as a pharmacophore by providing a strong hydrogen bond acceptor and a site for metabolic modification or further chemical derivatization.

This guide provides a comprehensive framework for designing and executing a bioactivity screening campaign for a library of substituted pyrazinecarbonitriles. As a senior application scientist, my goal is to not only provide step-by-step protocols but also to elucidate the strategic thinking behind the experimental choices, ensuring a robust and efficient path from a compound library to validated hits.

The Strategic Imperative: Designing a Screening Cascade

A successful screening campaign does not rely on a single assay but rather on a well-designed screening cascade . This is a tiered approach that starts with broad, high-throughput primary screens to identify initial "hits," followed by a series of increasingly complex and specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess drug-like properties. This strategy is crucial for efficiently filtering a large library down to a small number of promising lead candidates.

Our proposed screening cascade for a library of substituted pyrazinecarbonitriles is designed to explore a wide range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities, based on the known biological profiles of related heterocyclic compounds.[2][3][4]

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action & Lead Optimization) Primary_Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Secondary_MIC MIC Determination & Spectrum Analysis Primary_Antimicrobial->Secondary_MIC Active Compounds Primary_Anticancer Anticancer Assay (e.g., MTT Assay) Secondary_IC50 IC50 Determination & Cell Line Panel Primary_Anticancer->Secondary_IC50 Active Compounds Primary_Enzyme Enzyme Inhibition Assay (e.g., Kinase Screen) Secondary_Selectivity Enzyme Selectivity Profiling Primary_Enzyme->Secondary_Selectivity Active Compounds Tertiary_MOA Mechanism of Action Studies Secondary_MIC->Tertiary_MOA Secondary_IC50->Tertiary_MOA Secondary_Selectivity->Tertiary_MOA Tertiary_ADMET In Vitro ADMET Profiling Tertiary_MOA->Tertiary_ADMET Validated Hits Library Substituted Pyrazinecarbonitrile Library Library->Primary_Antimicrobial Library->Primary_Anticancer Library->Primary_Enzyme G Primary_Hits Primary Screening Hits Dose_Response Dose-Response Curves (IC50 / MIC Determination) Primary_Hits->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel, Microbial Panel) Dose_Response->Selectivity_Panel Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Orthogonal_Assay->SAR_Analysis Prioritized_Hits Prioritized Hits for Tertiary Screening SAR_Analysis->Prioritized_Hits

Caption: Workflow for hit validation and prioritization in secondary screening.

Representative Data from Secondary Screening:

Table 1: Antimicrobial Activity of Pyrazinecarbonitrile Hits

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PZ-002 1664
PZ-007 832
PZ-008 416
Ciprofloxacin10.5

Table 2: Anticancer Activity of Pyrazinecarbonitrile Hits

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
PZ-004 25.332.118.5
PZ-005 12.815.69.2
PZ-007 8.510.26.1
Doxorubicin0.50.80.3

Table 3: Kinase Inhibitory Activity of Pyrazinecarbonitrile Hits

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
PZ-003 150>10,000>10,000
PZ-008 505000>10,000
Staurosporine5108

Preliminary Structure-Activity Relationship (SAR) Insights:

  • Antimicrobial Activity: The presence of a halogen (Cl in PZ-002 and PZ-007 ) appears to be beneficial for antimicrobial activity. The combination of substituents in PZ-008 (methoxy, fluorophenyl, and morpholino) results in the most potent antimicrobial activity in this series, suggesting a complex interplay of electronic and steric effects.

  • Anticancer Activity: Aromatic substitution at the R2 position (PZ-004 and PZ-005 ) confers anticancer activity. The addition of a fluorine atom (PZ-005 ) enhances potency compared to the unsubstituted phenyl ring. The combination of a halogen at R1 and a phenyl group at R2 (PZ-007 ) further increases anticancer activity.

  • Kinase Inhibition: A methoxy group at R1 (PZ-003 ) appears to be important for kinase inhibitory activity. The highly substituted compound PZ-008 shows the most potent kinase inhibition, indicating that multiple points of interaction with the enzyme's binding pocket may be involved.

Tertiary Screening and Beyond: Towards Lead Optimization

Prioritized hits from the secondary screen will proceed to more in-depth studies to elucidate their mechanism of action (MOA) and assess their potential for further development. These studies may include:

  • Target deconvolution for hits from phenotypic screens.

  • Enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

  • In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess properties such as metabolic stability, permeability, and potential for off-target toxicity.

Conclusion: A Roadmap for Discovery

This guide provides a comprehensive and adaptable framework for the bioactivity screening of a substituted pyrazinecarbonitrile library. By employing a strategic screening cascade, from high-throughput primary screens to detailed secondary and tertiary characterization, researchers can efficiently navigate the path from a chemical library to validated hits with therapeutic potential. The key to success lies not only in the execution of robust experimental protocols but also in the careful analysis of the resulting data to build a strong understanding of the structure-activity relationships that govern the biological activity of this promising chemical scaffold.

References

  • Klink, T. A., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 995-1004.
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Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth comparison of analytical methods for verifying the structure of reaction products originating from 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. As a senior application scientist, my focus extends beyond merely listing techniques; this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The synthesis of complex heterocyclic compounds like 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide can often lead to a mixture of products, including the desired molecule, isomers, and byproducts. The challenge lies in differentiating these closely related structures with confidence. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography for this purpose.

The Analytical Challenge: Potential Isomers and Byproducts

The starting material, 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, possesses multiple reactive sites. Nucleophilic substitution at the chloromethyl group is a primary reaction pathway. However, the pyrazine ring itself, activated by the amino and cyano groups and the N-oxide functionality, can also participate in various reactions. Potential side products could include:

  • Positional Isomers: Substitution at different positions on the pyrazine ring.

  • Hydrolysis Products: Reaction of the chloromethyl group or cyano group with water.

  • Rearrangement Products: The N-oxide group can sometimes facilitate rearrangements of the heterocyclic core.

  • Deoxygenation Products: Loss of the N-oxide oxygen atom.

A robust analytical strategy must be capable of distinguishing these subtle structural variations.

Comparative Analysis of Key Analytical Methods

The choice of analytical technique is critical for obtaining unequivocal structural information. Below is a comparative overview of the most pertinent methods for analyzing the reaction products of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide.

Analytical TechniqueStrengthsWeaknessesPrimary Application for this Analysis
NMR Spectroscopy Provides detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity (NOESY/ROESY).Lower sensitivity compared to MS. Can be complex to interpret for mixtures without separation.Elucidating the precise connectivity of atoms and distinguishing between isomers.
Mass Spectrometry Extremely high sensitivity and ability to determine molecular weight with high accuracy (HRMS). Fragmentation patterns (MS/MS) provide structural clues.Isomers often have identical masses and may show similar fragmentation, making differentiation difficult.Determining the molecular formula of the product(s) and identifying the presence of unexpected byproducts.
FTIR Spectroscopy Fast, non-destructive, and provides information about the functional groups present in a molecule.Spectra can be complex, and overlapping peaks can make interpretation challenging for similar structures.[1]Rapidly confirming the presence or absence of key functional groups (e.g., C≡N, N-O, C-Cl).
X-ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to obtain. Does not provide information about the sample in solution.Unambiguous structure determination when a single crystal is available.

Workflow for Structure Confirmation

A multi-technique approach is the most reliable strategy for comprehensive structure confirmation. The following workflow illustrates a logical progression of analysis.

Figure 1: A recommended workflow for the structural confirmation of reaction products.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[2] For the reaction products of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, a suite of NMR experiments is recommended.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The aromatic proton on the pyrazine ring will give a singlet. The chemical shift of this proton will be highly dependent on the substitution pattern. The protons of the chloromethyl group will also appear as a singlet. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The carbon atoms of the pyrazine ring will have distinct chemical shifts influenced by the substituents. The nitrile carbon will appear at a characteristic downfield shift. The carbon of the chloromethyl group will also be observable.

Distinguishing Isomers with 2D NMR:

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure and differentiating isomers.[3]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for identifying adjacent protons in any alkyl side chains that may have been introduced.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for piecing together the molecular skeleton and confirming the substitution pattern on the pyrazine ring. For example, a correlation from the aromatic proton to the nitrile carbon would confirm their relative positions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which can help to determine the conformation of the molecule.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra to determine the chemical shifts of all proton and carbon signals.

  • Acquire 2D Spectra:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

    • HMBC: Use a gradient-selected HMBC experiment with a long-range coupling delay optimized for ²⁻³J(CH) couplings (e.g., 5-10 Hz).

  • Data Processing and Analysis: Process the 2D spectra using appropriate software. Analyze the cross-peaks in each spectrum to build up a complete picture of the molecular connectivity.[3]

High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula

HRMS is crucial for determining the elemental composition of the reaction product(s) with high accuracy.[4] This is the first step in confirming that the desired reaction has occurred.

Expected Fragmentation Patterns:

The fragmentation of pyrazine N-oxides in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of the N-oxide oxygen atom or cleavage of the side chains. For 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide, characteristic fragments might arise from:

  • Loss of a chlorine radical.

  • Loss of the chloromethyl group.

  • Loss of the cyano group.

  • Loss of the N-oxide oxygen.

The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximately 3:1 ratio).

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[4]

  • Instrument Setup: Use a high-resolution mass spectrometer such as an Orbitrap or a Q-TOF. Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition: Acquire the full scan mass spectrum in positive or negative ion mode. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy is a quick and simple method to confirm the presence of key functional groups.[5] While it may not be able to distinguish between isomers, it can quickly indicate whether the desired transformations have taken place.

Characteristic Vibrational Frequencies:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amino group)3500-3300
C≡N stretch (nitrile)2260-2220
C=N, C=C stretch (aromatic ring)1650-1450
N-O stretch (N-oxide)1300-1200
C-Cl stretch (chloromethyl)800-600

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the target molecule.

Single-Crystal X-ray Crystallography: The Definitive Answer

When all other methods fail to provide an unambiguous structure, or for absolute confirmation, single-crystal X-ray crystallography is the gold standard.[6] It provides a precise three-dimensional map of the atoms in a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[7]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, highly accurate structure.

Conclusion

The structural confirmation of reaction products from 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide requires a multi-faceted analytical approach. While HRMS provides the essential molecular formula and FTIR offers a quick check of functional groups, it is the detailed analysis by 1D and 2D NMR spectroscopy that provides the definitive evidence for the connectivity and isomer differentiation in solution. In cases of ambiguity or for absolute proof of structure, single-crystal X-ray crystallography provides the ultimate answer. By judiciously applying these techniques in a logical workflow, researchers can confidently and accurately determine the structures of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

  • Vanhoenacker, G., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811.
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  • The World of Materials. Structure Determination by X-ray Crystallography. [Link]

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Validation

The Emergence of Aminopyrazinecarbonitriles: A Comparative Guide to Preclinical Candidates in Diverse Therapeutic Areas

The aminopyrazinecarbonitrile scaffold, a privileged heterocyclic motif, has steadily gained prominence in medicinal chemistry as a versatile backbone for the development of novel therapeutics. Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrazinecarbonitrile scaffold, a privileged heterocyclic motif, has steadily gained prominence in medicinal chemistry as a versatile backbone for the development of novel therapeutics. Its unique electronic properties and structural rigidity make it an attractive starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of preclinical candidates derived from this scaffold, highlighting their therapeutic potential in oncology, infectious diseases, and virology. We will delve into the experimental data that underscores their promise and provide detailed protocols for key assays, offering researchers a comprehensive resource for advancing their own drug discovery programs.

The Aminopyrazinecarbonitrile Core: A Gateway to Diverse Bioactivities

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in many biologically active compounds. The addition of an amino group and a nitrile moiety to this core structure, creating the aminopyrazinecarbonitrile scaffold, significantly enhances its drug-like properties. The amino group can act as a hydrogen bond donor, while the nitrile group can participate in various interactions or serve as a synthetic handle for further molecular elaboration. This chemical versatility has enabled the development of compounds targeting a wide range of proteins, including kinases, enzymes, and viral polymerases.

Case Study: Targeting Fibroblast Growth Factor Receptors (FGFRs) in Oncology

Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[1] This has spurred the development of FGFR inhibitors, with several aminopyrazine-based compounds showing significant promise in preclinical studies.

Preclinical Candidate: Compound 18i

A notable example is the 3-amino-pyrazine-2-carboxamide derivative, compound 18i .[1] This compound has emerged from structure-activity relationship (SAR) studies as a potent pan-FGFR inhibitor.

Mechanism of Action: Compound 18i competitively binds to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and downstream signaling pathways, such as the MAPK and AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

Preclinical Data Summary:

ParameterCompound 18iAlternative (AZD4547)
FGFR1 Kinase IC50 Sub-micromolarSub-micromolar
FGFR2 Kinase IC50 Sub-micromolarSub-micromolar
FGFR3 Kinase IC50 Sub-micromolarSub-micromolar
FGFR4 Kinase IC50 Sub-micromolarSub-micromolar
Cellular IC50 (SNU-16) 1.88 µMNot Reported
In Vivo Efficacy Tumor growth inhibition in xenograft modelsTumor growth inhibition in xenograft models

Case Study: Combating Mycobacterial Infections

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new antibacterial agents with novel mechanisms of action. Aminopyrazinecarbonitrile derivatives have shown considerable promise in this arena, building on the legacy of the first-line anti-tubercular drug, pyrazinamide.

Preclinical Candidates:
  • 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (Compound 17) [2]

  • 5-heptylamino-N-phenylpyrazine-2-carboxamide (Compound 1e) [3]

Mechanism of Action: While the exact mechanism for these novel derivatives is still under investigation, they are hypothesized to target essential enzymes in Mycobacterium tuberculosis, potentially disrupting cell wall synthesis or other vital metabolic pathways.[4]

Preclinical Data Summary:

ParameterCompound 17Compound 1ePyrazinamide (Standard)
MIC vs. M. tuberculosis H37Rv 12.5 µg/mL2.5 µMStrain dependent
Cytotoxicity (HepG2 cells) LowIC50 >250 µMGenerally low

Benchmark Case Study: Favipiravir (T-705) - A Broad-Spectrum Antiviral

Favipiravir (T-705), a 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, represents a clinical success story for a compound class closely related to aminopyrazinecarbonitriles.[5] It is a broad-spectrum antiviral agent approved for the treatment of influenza in Japan and has been investigated for activity against a wide range of other RNA viruses.[5][6][7]

Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5] This active metabolite is recognized as a purine nucleotide by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.[5]

Preclinical Data Summary:

ParameterFavipiravir (T-705)
EC50 vs. Influenza Virus 0.014 - 0.55 µg/mL
In Vivo Efficacy Protection in lethal influenza virus infection models in mice
Broad-Spectrum Activity Active against arenaviruses, bunyaviruses, and flaviviruses

Experimental Protocols

FGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against FGFR kinases.

1. Reagents and Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
  • ATP (Adenosine triphosphate).
  • Poly(Glu, Tyr) 4:1 peptide substrate.
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Test compounds dissolved in DMSO.
  • ADP-Glo™ Kinase Assay kit (Promega) or similar.
  • 384-well white plates.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.
  • Add 5 µL of a solution containing the FGFR kinase and the peptide substrate in kinase buffer to each well.
  • Incubate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
  • Incubate for 1 hour at room temperature.
  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.
  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a common method for determining the MIC of a compound against Mycobacterium tuberculosis.

1. Reagents and Materials:

  • Mycobacterium tuberculosis H37Rv strain.
  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
  • Test compounds dissolved in DMSO.
  • 96-well microplates.
  • Resazurin solution.

2. Procedure:

  • Prepare a twofold serial dilution of the test compounds in 7H9 broth in a 96-well plate.
  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:20 in 7H9 broth.
  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
  • Include a drug-free control and a sterile control.
  • Incubate the plates at 37°C for 7 days.
  • After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24 hours.
  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Visualizations

Signaling Pathway of FGFR Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound18i Compound 18i Compound18i->FGFR Inhibits

Caption: Inhibition of FGFR signaling by Compound 18i.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_compounds->inoculate prep_inoculum->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate for 24 hours add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The aminopyrazinecarbonitrile scaffold is a fertile ground for the discovery of novel preclinical candidates with diverse therapeutic applications. The case studies presented here for oncology, infectious diseases, and virology demonstrate the broad potential of this chemical class. While the journey from a preclinical candidate to an approved drug is long and arduous, the promising in vitro and in vivo data for compounds like 18i and the clinical success of the related compound Favipiravir provide a strong rationale for continued investment in the exploration of aminopyrazinecarbonitrile derivatives. The detailed protocols and comparative data in this guide are intended to empower researchers to build upon these findings and accelerate the development of the next generation of therapeutics based on this versatile scaffold.

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